N-((6-Chloropyridin-3-yl)methyl)ethanamine
Description
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-2-10-5-7-3-4-8(9)11-6-7/h3-4,6,10H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDUMLMCDDLHCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456521 | |
| Record name | N-[(6-Chloropyridin-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120739-77-7 | |
| Record name | N-[(6-Chloropyridin-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-((6-Chloropyridin-3-yl)methyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-((6-Chloropyridin-3-yl)methyl)ethanamine is a substituted pyridine derivative of significant interest in the fields of agrochemistry and pharmacology. As a key intermediate in the synthesis of neonicotinoid insecticides, particularly Nitenpyram, and a metabolite of other commercial pesticides, its chemical and biological properties are of considerable importance for the development of novel crop protection agents and for understanding the metabolic fate and environmental impact of existing compounds. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, biological activity, and safety considerations of this compound, intended to serve as a valuable resource for researchers and professionals in drug development and related scientific disciplines.
Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Synonyms | 2-Chloro-5-(ethylaminomethyl)pyridine, --INVALID-LINK--amine, 3-Pyridinemethanamine, 6-chloro-N-ethyl- | [1] |
| CAS Number | 120739-77-7 | [1][2] |
| Molecular Formula | C₈H₁₁ClN₂ | [1][2][3] |
| Molecular Weight | 170.64 g/mol | [1][3] |
| Appearance | White powders | [2] |
| Storage Conditions | Store at 2-8°C | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the nucleophilic substitution of a chloromethyl group on the pyridine ring with ethylamine. A common precursor for this synthesis is 2-chloro-5-(chloromethyl)pyridine (CCMP).
General Synthesis Workflow
The logical flow for the synthesis of this compound from its key precursors is outlined below. This process is a foundational step in the production of several agrochemicals.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis from 2-chloro-5-(chloromethyl)pyridine and Ethylamine
This protocol is a representative method adapted from procedures for analogous compounds.[4]
Materials:
-
2-chloro-5-(chloromethyl)pyridine (CCMP)
-
Aqueous solution of ethylamine
-
Acetonitrile
-
Sodium bicarbonate
-
Sodium chloride
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 2-chloro-5-(chloromethyl)pyridine in acetonitrile is prepared.
-
This solution is added dropwise to a stirred solution of aqueous ethylamine in acetonitrile at room temperature. The molar ratio of CCMP to ethylamine is typically maintained at approximately 1:1.2.[4]
-
The reaction mixture is stirred for a specified period to ensure the completion of the reaction.
-
The solvent is removed under reduced pressure.
-
The residue is diluted with water and neutralized with sodium bicarbonate.
-
The aqueous layer is saturated with sodium chloride and extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved through column chromatography on silica gel.
Biological Activity and Signaling Pathways
This compound and its derivatives are primarily known for their activity as modulators of nicotinic acetylcholine receptors (nAChRs).[5] These receptors are ligand-gated ion channels crucial for synaptic transmission in the central nervous system of insects.
Mechanism of Action at the Nicotinic Acetylcholine Receptor
Neonicotinoid insecticides, for which the title compound is a precursor, act as agonists at the postsynaptic nAChRs. Their binding to these receptors leads to an influx of sodium ions, causing depolarization of the postsynaptic membrane and the continuous firing of nerve impulses. This ultimately results in paralysis and death of the insect. The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their utility as insecticides.
Caption: Signaling pathway of neonicotinoid insecticides.
Experimental Protocol: nAChR Binding Assay
The following is a general protocol for assessing the binding affinity of a compound to nAChRs, adapted from literature methods.[6]
Materials:
-
Cell membranes from cells expressing the target nAChR subtype (e.g., HEK cells transfected with α4β2 or α3β4 nAChRs)
-
Radioligand (e.g., [³H]epibatidine)
-
Test compound (this compound or its derivatives)
-
Tris buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Harvest cells expressing the nAChR of interest and homogenize to prepare cell membranes. Wash the membranes by centrifugation.
-
Binding Reaction: Incubate the cell membranes with varying concentrations of the test compound in the presence of a constant concentration of the radioligand (e.g., 0.3 nM [³H]epibatidine).
-
Incubation: Allow the binding reaction to proceed at room temperature for a sufficient time (e.g., 2 hours) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.
Analytical Methods
Experimental Workflow for Spectroscopic Analysis
A logical workflow for the complete spectroscopic characterization of a novel compound like this compound is presented below.
Caption: Workflow for spectroscopic characterization.
Experimental Protocol: NMR Spectroscopy of 6-Chloropyridin-3-amine[7]
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer.
-
¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data using a Fourier transform. Apply phase and baseline corrections. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Experimental Protocol: IR Spectroscopy of 6-Chloropyridin-3-amine[7]
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Experimental Protocol: Mass Spectrometry of 6-Chloropyridin-3-amine[7]
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol) into the ion source via direct infusion.
-
Ionization: Utilize Electron Ionization (EI) with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight.
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular ion peak and the fragmentation pattern.
Safety and Handling
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]
-
Avoid creating dust or aerosols.[8]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8]
First-Aid Measures (based on related compounds): [8]
-
Inhalation: Move to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.
Conclusion
This compound is a valuable chemical intermediate with significant applications in the agrochemical industry. Its synthesis from readily available precursors and its biological activity as a modulator of nicotinic acetylcholine receptors underscore its importance. This technical guide has provided a consolidated overview of its chemical properties, synthesis, biological mechanism of action, and essential safety information. Further research to fully characterize its physical properties and detailed toxicological profile would be beneficial for expanding its applications and ensuring its safe handling and use.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound, CasNo.120739-77-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
- 10. aksci.com [aksci.com]
An In-depth Technical Guide to N-((6-Chloropyridin-3-yl)methyl)ethanamine (CAS: 120739-77-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-((6-Chloropyridin-3-yl)methyl)ethanamine, with CAS number 120739-77-7, is a pivotal chemical intermediate, primarily recognized for its integral role in the synthesis of neonicotinoid insecticides. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, and established experimental protocols for its synthesis. Furthermore, this document elucidates its biological significance as a precursor to potent modulators of nicotinic acetylcholine receptors (nAChRs), a critical target in insecticide development. The information presented herein is intended to support researchers and professionals in the fields of agrochemical synthesis, drug discovery, and neuropharmacology.
Chemical and Physical Properties
This compound is a chloropyridinyl derivative with a secondary amine functional group. Its key physicochemical properties are summarized in the table below. While some experimental values are available, others are predicted based on its structure.
| Property | Value | Source |
| CAS Number | 120739-77-7 | [1] |
| Molecular Formula | C₈H₁₁ClN₂ | [1] |
| Molecular Weight | 170.64 g/mol | [1] |
| Appearance | White powder | |
| Boiling Point | 236.9 ± 25.0 °C (Predicted) | [2] |
| Density | 1.149 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | DMSO (Slightly), Methanol (Sparingly) | [2] |
| Storage | Room temperature or 2-8°C, Keep in dark place, Inert atmosphere | [3] |
| Purity | >95% | |
| Synonyms | 2-Chloro-5-(ethylaminomethyl)pyridine, --INVALID-LINK--amine | [4] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.33 | d | 2.29 | 1H | H-2 (Pyridine) |
| 7.67 | dd | 2.29, 8.03 | 1H | H-4 (Pyridine) |
| 7.29 | d | 8.03 | 1H | H-5 (Pyridine) |
| 3.79 | s | - | 2H | -CH₂- (benzyl) |
| 2.68 | q | 7.15 | 2H | -CH₂- (ethyl) |
| 1.11 | t | 7.15 | 3H | -CH₃ (ethyl) |
| Solvent: CDCl₃, Spectrometer Frequency: 500 MHz |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 149.6 | C-6 (Pyridine) |
| 149.0 | C-2 (Pyridine) |
| 138.5 | C-4 (Pyridine) |
| 134.7 | C-3 (Pyridine) |
| 123.7 | C-5 (Pyridine) |
| 50.0 | -CH₂- (benzyl) |
| 43.4 | -CH₂- (ethyl) |
| 14.9 | -CH₃ (ethyl) |
| Solvent: CDCl₃, Spectrometer Frequency: 125 MHz |
IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3418 | - | N-H stretch |
| 3087 | - | Aromatic C-H stretch |
| 2968 | - | Aliphatic C-H stretch |
| 1458 | - | C=C and C=N ring stretching |
| 1104 | - | C-N stretch |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (DART) has been reported for this compound.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 171.0689 | 171.0682 |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from 2-chloro-5-(chloromethyl)pyridine.
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
Ethanamine (70 wt% in water)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Water (H₂O)
-
Ice bath
Procedure:
-
A solution of 2-chloro-5-(chloromethyl)pyridine (6.0 mmol) in acetonitrile (1.5 mL) is prepared.
-
In a separate flask, a solution of ethanamine (60 mmol) in acetonitrile (3.0 mL) is prepared and cooled to 0°C in an ice bath.
-
The 2-chloro-5-(chloromethyl)pyridine solution is added slowly to the ethanamine solution over 25 minutes at 0°C.
-
The resulting mixture is stirred for 4 hours at 0°C.
-
Water (10 mL) is added to the reaction mixture.
-
The product is extracted with dichloromethane.
-
The organic layer is dried with sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude this compound.
Yield: Approximately 98%. The crude product is often used in the next synthetic step without further purification.
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
This compound is a crucial precursor in the synthesis of neonicotinoid insecticides, such as Nitenpyram. Neonicotinoids are potent agonists of the insect nicotinic acetylcholine receptors (nAChRs). While direct studies on the biological activity of the title compound are limited, its structural similarity to the active end-products suggests its potential to interact with nAChRs.
The binding of neonicotinoids to nAChRs leads to the opening of the ion channel, causing an influx of Na⁺ and Ca²⁺ ions. This results in the depolarization of the postsynaptic membrane, leading to uncontrolled nerve firing, paralysis, and ultimately, the death of the insect.
Caption: Simplified nAChR signaling pathway activated by neonicotinoids.
Applications in Research and Development
The primary application of this compound is as a building block in the synthesis of agrochemicals.[3] Its structural motif is of significant interest in the development of new insecticides with improved efficacy and selectivity. Researchers can utilize this compound to generate novel derivatives and study their structure-activity relationships at the nAChR.
Experimental Workflow for nAChR Binding Assay
A common method to evaluate the interaction of compounds with nAChRs is a competitive radioligand binding assay. This workflow outlines the general steps for such an experiment.
Caption: General workflow for a competitive nAChR radioligand binding assay.
Conclusion
This compound is a compound of significant interest due to its role as a key intermediate in the synthesis of neonicotinoid insecticides. Its well-defined synthesis and the biological activity of its derivatives make it a valuable tool for researchers in agrochemistry and neuropharmacology. This guide has provided a consolidated resource of its chemical properties, spectroscopic data, and relevant experimental protocols to facilitate further research and development in these fields.
References
An In-depth Technical Guide to the Molecular Structure of N-((6-Chloropyridin-3-yl)methyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-((6-Chloropyridin-3-yl)methyl)ethanamine is a key chemical intermediate, primarily utilized in the synthesis of neonicotinoid insecticides.[1][2] Its molecular architecture, characterized by a chloropyridinylmethyl moiety linked to an ethylamine group, makes it a versatile building block in agrochemical and pharmaceutical research. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed synthetic methodologies. Due to its status as a synthetic intermediate, publicly available, experimentally determined spectroscopic and crystallographic data are limited. Therefore, this guide also presents predicted spectroscopic data based on established principles and analysis of structurally related compounds.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₈H₁₁ClN₂, is also known by its synonyms, including 2-Chloro-5-(ethylaminomethyl)pyridine and --INVALID-LINK--amine.[3][4] The molecule consists of a pyridine ring chlorinated at the 6-position, with an ethylaminomethyl group attached at the 3-position.
General Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₂ | [3] |
| Molecular Weight | 170.64 g/mol | [3] |
| CAS Number | 120739-77-7 | [3] |
| Appearance | White powder (predicted) | [5] |
| Storage Temperature | 2-8°C | [5] |
Table 1: Physicochemical Properties of this compound.
Structural Representation
The two-dimensional chemical structure of this compound is depicted below.
References
- 1. N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine | C14H15Cl2N3 | CID 139627046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. clearsynth.com [clearsynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound, CasNo.120739-77-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
An In-depth Technical Guide to N-((6-Chloropyridin-3-yl)methyl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-((6-Chloropyridin-3-yl)methyl)ethanamine is a chemical compound of significant interest within the agrochemical industry. It serves as a crucial intermediate in the synthesis of neonicotinoid insecticides.[1] The structural backbone of this compound, featuring a chloropyridinyl methyl group, is a key pharmacophore that imparts potent insecticidal activity to the final products. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance, with a focus on its role in the development of modern crop protection agents.
Chemical and Physical Properties
This compound is a secondary amine characterized by a pyridine ring substituted with a chlorine atom and an ethylaminomethyl group. Its chemical identity and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 2-Chloro-5-(ethylaminomethyl)pyridine | [2][3] |
| CAS Number | 120739-77-7 | [2][4] |
| Molecular Formula | C₈H₁₁ClN₂ | [1][4] |
| Molecular Weight | 170.64 g/mol | [1][3] |
| Appearance | White powder | [4] |
| Purity | Typically ≥95% | [1][4] |
| Storage | Store at 2-8°C | [4] |
Synthesis of this compound
The synthesis of this compound is a critical step in the production of certain neonicotinoid insecticides. A common synthetic route involves the reductive amination of 6-chloro-3-pyridinecarboxaldehyde with ethylamine or the nucleophilic substitution of 2-chloro-5-(chloromethyl)pyridine with ethylamine.
This protocol outlines a general procedure for the synthesis of this compound from 2-chloro-5-(chloromethyl)pyridine (CCMP), a common precursor in neonicotinoid synthesis.[5]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in an appropriate solvent such as ethanol or acetonitrile.
-
Addition of Amine: To the solution, add an excess of ethylamine (e.g., 2.0-3.0 eq), which acts as both the nucleophile and a base to neutralize the HCl byproduct.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) to facilitate the reaction. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ethylamine.
-
Purification: The crude product can be purified by column chromatography on silica gel or through an acid-base extraction to yield the pure this compound.
The workflow for this synthesis is illustrated in the diagram below.
Application in Agrochemical Synthesis
This compound is a key building block for the synthesis of neonicotinoid insecticides, particularly Nitenpyram.[3] Neonicotinoids are a class of neuro-active insecticides modeled after nicotine. They exhibit high selectivity for insects over mammals, making them valuable for crop protection.[5][6]
The synthesis of these insecticides typically involves the reaction of the amine intermediate with another reagent to complete the pharmacophore necessary for biological activity. For instance, the synthesis of Nitenpyram involves the reaction of this compound with (E)-N-(cyanomethyl)ethanimidothioic acid methyl ester.
Mechanism of Action: Neonicotinoid Signaling Pathway
Neonicotinoids, the final products derived from this intermediate, act as agonists of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[6]
-
Binding to nAChR: The neonicotinoid molecule binds to the nAChR on the postsynaptic membrane of a neuron. This binding is more potent and persistent in insect nAChRs compared to mammalian receptors, which is the basis for their selective toxicity.[5]
-
Channel Opening: This binding event mimics the action of the natural neurotransmitter, acetylcholine, causing the ion channel of the receptor to open.
-
Ion Influx: The opening of the channel leads to an influx of sodium and calcium ions into the neuron.
-
Depolarization and Nerve Excitation: The influx of positive ions causes continuous stimulation and depolarization of the postsynaptic membrane, leading to hyperexcitation of the nerve.
-
Paralysis and Death: The persistent activation of nAChRs results in the paralysis and eventual death of the insect.[5]
The signaling pathway is depicted in the diagram below.
Conclusion
This compound is a fundamentally important intermediate in the agrochemical industry. Its synthesis and subsequent derivatization have led to the development of highly effective neonicotinoid insecticides. Understanding the chemistry, synthesis, and biological context of this molecule is crucial for researchers and professionals involved in the design and development of new and improved crop protection solutions. The continued study of such intermediates and their associated signaling pathways will be vital for addressing the ongoing challenges of pest management in agriculture.
References
An In-depth Technical Guide to the Synthesis of N-((6-Chloropyridin-3-yl)methyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of prevalent synthetic routes for N-((6-chloropyridin-3-yl)methyl)ethanamine, a key intermediate in the manufacturing of neonicotinoid insecticides and other fine chemicals. This document details three distinct and validated synthetic methodologies, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers and chemical development professionals in their work.
Physicochemical Properties
| Property | Value |
| CAS Number | 120739-77-7 |
| Molecular Formula | C₈H₁₁ClN₂ |
| Molecular Weight | 170.64 g/mol [1] |
| Appearance | White powder |
| Boiling Point | 254°C |
| Density | 1.117 g/cm³ |
| Storage | Store at 2-8°C |
Synthetic Methodologies
Three primary methods for the synthesis of this compound are outlined below, each with distinct advantages regarding starting material availability, reaction conditions, and scalability.
Method 1: Direct Alkylation of Ethylamine
This method involves the direct N-alkylation of ethylamine with 2-chloro-5-(chloromethyl)pyridine. It is a straightforward approach, relying on the nucleophilic substitution of the benzylic chloride.
Experimental Protocol
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve ethylamine (2.0 equivalents) in acetonitrile (10 volumes).
-
Reagent Addition: Cool the ethylamine solution to 0-5°C using an ice bath. To this, add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 equivalent) in acetonitrile (2 volumes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the formed hydrochloride salt. Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 80-90% | Estimated based on similar reactions |
| Purity | >95% (post-chromatography) | Estimated based on similar reactions |
Reaction Workflow
Direct Alkylation Workflow
Method 2: Reductive Amination
This one-pot, two-step method involves the formation of an intermediate imine from 6-chloropyridine-3-carboxaldehyde and ethylamine, followed by in-situ reduction with a mild reducing agent like sodium borohydride.
Experimental Protocol
-
Imine Formation: To a solution of 6-chloropyridine-3-carboxaldehyde (1.0 equivalent) in methanol (10 volumes), add ethylamine (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Reaction: After the addition of NaBH₄ is complete, remove the ice bath and continue stirring at room temperature for an additional 3-4 hours. Monitor the reaction by TLC or GC.
-
Work-up and Isolation: Quench the reaction by the slow addition of water (5 volumes). Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 70-85% | [2] |
| Purity | >95% (post-chromatography) | Estimated based on general procedures |
Reaction Workflow
Reductive Amination Workflow
Method 3: Catalytic Hydrogenation
This method utilizes the catalytic hydrogenation of 2-chloro-5-(trichloromethyl)pyridine in the presence of ethylamine. This is a reductive amination where the trichloromethyl group is reduced to a methyl group which is then aminated.
Experimental Protocol
-
Reaction Setup: In a high-pressure autoclave equipped with a magnetic stirrer, charge 2-chloro-5-(trichloromethyl)pyridine (1.0 equivalent), a 70% aqueous solution of ethylamine (5.0 equivalents), and Raney Nickel (10% by weight of the starting material).[3]
-
Hydrogenation: Seal the autoclave and introduce hydrogen gas to a pressure of 10 Kg/cm². Heat the mixture to an internal temperature of 45°C.[3]
-
Reaction: Maintain the hydrogen pressure and temperature until the absorption of hydrogen ceases (typically 1.5-2 hours).[3]
-
Work-up and Isolation: Cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Purification: To the filtrate, add toluene and perform a phase separation. Concentrate the toluene layer to obtain the crude product. The yield can be determined by GC analysis. Further purification can be achieved by distillation under reduced pressure.[3]
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 77-78% | [3] |
| Purity | Determined by GC analysis | [3] |
Reaction Workflow
Catalytic Hydrogenation Workflow
References
N-((6-Chloropyridin-3-yl)methyl)ethanamine mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action: N-((6-Chloropyridin-3-yl)methyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a pivotal chemical intermediate in the synthesis of neonicotinoid insecticides, most notably Nitenpyram.[1] Its biological activity is intrinsically linked to its role as a precursor to these potent neurotoxins. The core mechanism of action for this class of compounds is their agonistic activity at nicotinic acetylcholine receptors (nAChRs), which are critical components of the insect central nervous system.[1][2] This guide delineates the mechanism of action, associated signaling pathways, relevant pharmacological data for its derivatives, and detailed experimental protocols for its synthesis and evaluation.
Core Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors
The primary molecular target of this compound-derived insecticides is the nicotinic acetylcholine receptor (nAChR), a type of ligand-gated ion channel.[3]
-
nAChR Structure and Function: nAChRs are pentameric protein complexes that form a central ion channel through the cell membrane. In insects, these receptors are abundant in the central nervous system.[2] When the endogenous neurotransmitter acetylcholine binds to nAChRs, the channel opens, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the neuron and the propagation of a nerve impulse.[4]
-
Agonistic Action: this compound and its subsequent products like nitenpyram act as agonists at the nAChR.[1] They mimic the action of acetylcholine, binding to the receptor and locking it in an open conformation. Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase to terminate the signal, neonicotinoids are not readily metabolized, leading to persistent receptor activation.
-
Consequences in Insects: This sustained activation of nAChRs results in a constant and uncontrolled firing of neurons. The initial symptoms in affected insects include hyperactivity and tremors, which progress to paralysis and eventual death due to the failure of the central nervous system.[1]
-
Selective Toxicity: A key advantage of neonicotinoids is their selective toxicity towards insects over mammals.[3] This selectivity arises from structural differences between insect and mammalian nAChR subtypes. Neonicotinoids bind with much higher affinity to insect nAChRs than to their mammalian counterparts.[5]
Signaling Pathways Activated by nAChR Agonists
Activation of nAChRs by an agonist like a neonicotinoid derivative initiates a cascade of intracellular events, primarily driven by the influx of Ca²⁺. This can trigger multiple downstream signaling pathways that influence neuronal survival and function.[6]
Quantitative Pharmacological Data
Specific binding affinity data (Kᵢ or IC₅₀ values) for this compound itself are not extensively reported in publicly available literature, as it is primarily regarded as a synthesis intermediate. However, the pharmacological profile of its direct derivative, Nitenpyram, provides a strong indication of the expected activity at various nAChR subtypes.
| Compound | Receptor Subtype | Assay Type | Value | Species | Reference |
| Nitenpyram | α3β4 nAChR | Binding Assay (IC₅₀) | Low to Moderate Potency | Mammalian | [5] |
| Purported α4β2 nAChR | Binding Assay (IC₅₀) | Low to Moderate Potency | Mammalian | [5] | |
| α1 nAChR | Binding Assay (IC₅₀) | Inactive | Mammalian | [5] | |
| α7 nAChR | Binding Assay (IC₅₀) | Inactive | Mammalian | [5] | |
| Imidacloprid | α1/α2/β1/β2 nAChR | Radioligand Binding (Kᵢ) | 43 nM | Insect (Aphid) | [7] |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthesis route for the title compound, adapted from procedures for the synthesis of Nitenpyram.[1][8]
Methodology:
-
Reaction Setup: In a reaction vessel, prepare a solution of ethylamine (e.g., 70 wt% in water, 10 equivalents) in acetonitrile.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Starting Material: Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine (1 equivalent) in acetonitrile to the cooled ethylamine solution over a period of 25-30 minutes, maintaining the temperature at 0°C.
-
Reaction: Stir the resulting mixture vigorously at 0°C for 4 hours.
-
Work-up: Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, this compound. Further purification can be achieved via column chromatography if necessary.
Radioligand Binding Assay for nAChR Affinity
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for a specific nAChR subtype. It is a standard method used to characterize compounds acting on these receptors.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the nAChR subtype of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in the final assay buffer. Determine the protein concentration.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]Epibatidine, at a concentration near its Kₑ), and assay buffer.
-
Non-specific Binding: Add receptor membranes, radioligand, and a high concentration of a known nAChR ligand (e.g., nicotine) to saturate the specific binding sites.
-
Competition: Add receptor membranes, radioligand, and varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: After drying the filter mat, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Analysis using Two-Electrode Voltage Clamp (TEVC)
TEVC on Xenopus laevis oocytes expressing specific nAChR subtypes is a gold-standard method for functionally characterizing the effects of compounds on ligand-gated ion channels.
Methodology:
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Prepare and inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., insect α and β subunits). Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Compound Application: Clamp the oocyte membrane at a holding potential (e.g., -70 mV). Apply acetylcholine or another known agonist to elicit a baseline current response.
-
Data Acquisition: After establishing a stable baseline, co-apply the test compound (this compound) with the agonist or apply it alone to test for direct agonistic effects. Record the changes in inward current.
-
Data Analysis: Construct dose-response curves by plotting the current amplitude against the concentration of the test compound to determine its EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Conclusion
This compound is a critical building block for a class of highly effective insecticides. Its mechanism of action is defined by its structural contribution to the final neonicotinoid products, which function as potent agonists of insect nicotinic acetylcholine receptors. By irreversibly activating these ion channels, they induce a state of neuronal hyperexcitation that is fatal to the insect. The selectivity of these compounds for insect over mammalian receptors underscores their utility in pest control. The experimental protocols provided herein offer a framework for the synthesis and detailed pharmacological characterization of this and related compounds, facilitating further research and development in the field of agrochemicals and neuropharmacology.
References
- 1. Nitenpyram - Wikipedia [en.wikipedia.org]
- 2. Structure and diversity of insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 5. Minor structural changes in nicotinoid insecticides confer differential subtype selectivity for mammalian nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102816112B - Method for preparing pesticide nitenpyram - Google Patents [patents.google.com]
An In-depth Technical Guide to the Biological Activity of N-((6-Chloropyridin-3-yl)methyl)ethanamine (Nitenpyram)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-((6-Chloropyridin-3-yl)methyl)ethanamine, commonly known as nitenpyram, is a neonicotinoid insecticide with significant activity against a wide range of sucking insects.[1][2] This technical guide provides a comprehensive overview of the biological activity of nitenpyram, with a focus on its mechanism of action, quantitative efficacy, and toxicological profile. Detailed experimental protocols for key bioassays are provided, and the underlying signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its entomological and pharmacological characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the fields of insecticide development, pest management, and veterinary medicine.
Introduction
Nitenpyram is a systemic insecticide that acts as a potent agonist of the insect nicotinic acetylcholine receptor (nAChR).[1][3] Its chemical structure, featuring a chloropyridinylmethyl group, is characteristic of the neonicotinoid class. It is widely used in agriculture to control pests such as aphids, whiteflies, and thrips on various crops and in veterinary medicine for the rapid elimination of flea infestations on cats and dogs.[1][2] The high selectivity of nitenpyram for insect nAChRs over their mammalian counterparts contributes to its favorable safety profile for non-target organisms.[1]
Mechanism of Action
Nitenpyram's primary mode of action is the disruption of neurotransmission in the insect central nervous system.[1] It acts as an agonist at postsynaptic nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for synaptic transmission.
Upon binding to the nAChR, nitenpyram mimics the action of the endogenous neurotransmitter, acetylcholine (ACh). However, unlike ACh, which is rapidly degraded by acetylcholinesterase (AChE), nitenpyram is not, leading to a persistent opening of the ion channel. This results in an uncontrolled influx of cations (primarily Na⁺ and Ca²⁺), causing continuous nerve stimulation, depolarization of the postsynaptic membrane, paralysis, and ultimately, the death of the insect.[1]
The selectivity of nitenpyram arises from its higher binding affinity for insect nAChRs compared to mammalian nAChRs. This difference in affinity is attributed to structural variations in the receptor subtypes between insects and mammals.[1]
Quantitative Biological Activity Data
The biological activity of nitenpyram has been quantified against a variety of target and non-target organisms. The following tables summarize key efficacy and toxicology data.
Table 1: Insecticidal Efficacy of Nitenpyram against Target Pests
| Target Pest | Bioassay Type | Metric | Value | Reference |
| Cat Fleas (Ctenocephalides felis) | In vivo (on cats) | % Kill (6 hours) | 95.2% | [1][4] |
| Dog Fleas (Ctenocephalides canis) | In vivo (on dogs) | % Kill (6 hours) | 96.7% | [1][4] |
| Cotton Aphid (Aphis gossypii) | Leaf Disc Bioassay | LC50 | 28.62 mg/L | [5] |
| Green Peach Aphid (Myzus persicae) | Radioligand Binding | IC50 (nAChR) | > Acetamiprid | [3] |
| Whiteflies (Bemisia tabaci) | Leaf-dip Bioassay | - | Effective Control | [6] |
| Thrips | Leaf Disc Bioassay | - | Effective Control | [7] |
Table 2: Toxicological Profile of Nitenpyram against Non-Target Organisms
| Organism | Exposure Route | Metric | Value | Reference |
| Rat (Rattus norvegicus) | Oral | LD50 (male) | 1680 mg/kg | [8] |
| Rat (Rattus norvegicus) | Oral | LD50 (female) | 1575 mg/kg | [8] |
| Rat (Rattus norvegicus) | Dermal | LD50 | >2000 mg/kg | [8] |
| Earthworm (Eisenia fetida) | Soil | LC50 (14 days) | 4.34 mg/kg | [1][9] |
| Honeybee (Apis mellifera) | Seed Treatment | - | Lower risk than thiamethoxam | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of nitenpyram.
Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of nitenpyram for insect nAChRs using a radiolabeled ligand such as [³H]-imidacloprid.
Materials:
-
Insect tissue (e.g., heads of target insects)
-
Homogenization buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Radioligand (e.g., [³H]-imidacloprid)
-
Nitenpyram stock solution (in DMSO)
-
Unlabeled competitor for non-specific binding (e.g., high concentration of imidacloprid)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Methodology:
-
Membrane Preparation:
-
Homogenize insect tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled nitenpyram for the competition curve.
-
For determining non-specific binding, add a high concentration of an unlabeled competitor.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the mixture to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the nitenpyram concentration to determine the IC50 value.
-
Insect Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for recording the electrophysiological response of insect neurons to nitenpyram application.
Materials:
-
Isolated insect neurons (e.g., from the central nervous system of the target insect)
-
External recording solution (e.g., saline solution mimicking insect hemolymph)
-
Internal pipette solution (containing ions to mimic the intracellular environment)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Microscope
-
Nitenpyram solution
Methodology:
-
Neuron Preparation:
-
Dissect the central nervous system of the insect in cold external solution.
-
Mechanically or enzymatically dissociate neurons.
-
Plate the neurons on a coverslip in a recording chamber.
-
-
Patch-Clamp Recording:
-
Pull a glass micropipette to a fine tip and fill it with the internal solution.
-
Under the microscope, use the micromanipulator to approach a neuron with the micropipette.
-
Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Record the baseline electrical activity of the neuron.
-
-
Nitenpyram Application:
-
Perfuse the recording chamber with the external solution containing a known concentration of nitenpyram.
-
Record the changes in membrane potential or current in response to nitenpyram application.
-
-
Data Analysis:
-
Analyze the recorded traces to determine the effect of nitenpyram on neuronal firing, membrane potential, and ion channel currents.
-
Insecticidal Efficacy Bioassay: Leaf-Dip Method for Aphids
This protocol is used to determine the lethal concentration (LC50) of nitenpyram against aphids.
Materials:
-
Host plant leaves
-
Colony of aphids of a uniform age
-
Nitenpyram solutions of varying concentrations
-
Control solution (e.g., water with a surfactant)
-
Petri dishes with moist filter paper
-
Fine paintbrush
Methodology:
-
Preparation:
-
Prepare a series of nitenpyram dilutions.
-
Excise host plant leaves and dip them into the respective insecticide solutions for a set time (e.g., 10-15 seconds).
-
Allow the leaves to air dry.
-
-
Infestation:
-
Place the treated leaves in petri dishes.
-
Using a fine paintbrush, transfer a known number of aphids (e.g., 20-30) onto each leaf.
-
-
Incubation and Assessment:
-
Incubate the petri dishes at a controlled temperature and photoperiod.
-
Assess aphid mortality at specified time intervals (e.g., 24, 48, and 72 hours). Aphids that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Perform probit analysis on the concentration-mortality data to calculate the LC50 value and its 95% confidence intervals.
-
Signaling Pathways and Workflows
Signaling Pathway of Nitenpyram Action
The following diagram illustrates the mechanism of action of nitenpyram at the insect nicotinic acetylcholine receptor.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the workflow for a typical radioligand binding assay to determine the binding affinity of nitenpyram.
Experimental Workflow: Insecticidal Efficacy Bioassay
The following diagram illustrates the general workflow for conducting an insecticidal efficacy bioassay.
Conclusion
This compound (nitenpyram) is a highly effective neonicotinoid insecticide with a well-defined mechanism of action targeting the insect nicotinic acetylcholine receptor. Its high affinity for insect nAChRs and rapid action make it a valuable tool for the control of a wide range of sucking insect pests in both agricultural and veterinary settings. The quantitative data on its efficacy and toxicology, combined with the detailed experimental protocols provided in this guide, offer a solid foundation for further research and development in the field of pest management. Understanding the intricacies of its biological activity is paramount for its responsible and effective use, ensuring continued efficacy while minimizing potential impacts on non-target organisms and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Minor structural changes in nicotinoid insecticides confer differential subtype selectivity for mammalian nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of nicotinic acetylcholine receptors from the insects Aphis craccivora, Myzus persicae, and Locusta migratoria by radioligand binding assays: relation to thiamethoxam action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State of the art on insect nicotinic acetylcholine receptor function in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining Field Insecticide Efficacy on Whiteflies with Maximum Dose Bioassays | MDPI [mdpi.com]
- 7. login.medscape.com [login.medscape.com]
- 8. journal.nzpps.org [journal.nzpps.org]
- 9. benchchem.com [benchchem.com]
- 10. profiles.wustl.edu [profiles.wustl.edu]
An In-depth Technical Guide to N-((6-Chloropyridin-3-yl)methyl)ethanamine Derivatives and Analogs: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-((6-chloropyridin-3-yl)methyl)ethanamine scaffold is a cornerstone in the development of a significant class of biologically active molecules, most notably the neonicotinoid insecticides. This technical guide provides a comprehensive overview of the synthesis, biological activity, and key experimental methodologies related to this chemical core and its derivatives. A central focus is placed on their interaction with nicotinic acetylcholine receptors (nAChRs), the primary target responsible for their insecticidal efficacy. This document aims to serve as a detailed resource for researchers and professionals involved in the discovery and development of novel agrochemicals and therapeutic agents.
Introduction
The 6-chloro-3-pyridinylmethyl moiety is a critical pharmacophore responsible for the potent and selective activity of several commercially successful insecticides, including Nitenpyram and Acetamiprid. This compound itself is a key intermediate in the synthesis of these compounds. The core structure's interaction with insect nicotinic acetylcholine receptors (nAChRs) leads to the disruption of neurotransmission, resulting in paralysis and death of the target pest. The high affinity and selectivity of these compounds for insect nAChRs over their mammalian counterparts is a key aspect of their utility in agriculture.[1] This guide will delve into the synthetic pathways to access these derivatives, explore their structure-activity relationships, and provide detailed protocols for their biological evaluation.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs typically commences from readily available pyridine derivatives. A common strategy involves the reaction of 2-chloro-5-(chloromethyl)pyridine with ethylamine or other suitable primary or secondary amines.
A general synthetic workflow is depicted below:
References
An In-depth Technical Guide to N-((6-Chloropyridin-3-yl)methyl)ethanamine: Synthesis, Properties, and Role as a Neonicotinoid Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-((6-Chloropyridin-3-yl)methyl)ethanamine is a crucial chemical intermediate, primarily recognized for its role in the synthesis of neonicotinoid insecticides, a class of pesticides highly effective against a wide range of sucking insects. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and its pivotal position as a precursor to commercially significant insecticides like Nitenpyram. Detailed experimental protocols, quantitative data, and a visualization of the relevant biological pathway are presented to serve as a valuable resource for researchers in agrochemical and pharmaceutical development.
Introduction
This compound, also known as N-ethyl-2-chloro-5-pyridylmethylamine, is a substituted pyridine derivative. Its molecular structure, featuring a chloropyridinylmethyl group linked to an ethylamine, makes it an ideal building block for the synthesis of various bioactive molecules. While the compound itself is not typically the final active ingredient, its importance lies in its function as a key intermediate in the manufacturing of neonicotinoid insecticides. Neonicotinoids act as agonists at the insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and eventual death of the target pest.[1] This document aims to consolidate the scientific knowledge on this compound to facilitate further research and development in related fields.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 120739-77-7 | [2][3][4] |
| Molecular Formula | C₈H₁₁ClN₂ | [2][4][5] |
| Molecular Weight | 170.64 g/mol | [4][5] |
| Appearance | White powder | [2] |
| Purity | >95% (typical) | [2] |
| Storage | 2-8°C | [2] |
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of 2-chloro-5-chloromethylpyridine with ethylamine. This reaction is a nucleophilic substitution where the amino group of ethylamine displaces the chlorine atom on the methyl group of 2-chloro-5-chloromethylpyridine.
General Reaction Scheme
Caption: General synthesis of this compound.
Experimental Protocols
Two detailed experimental protocols are provided below. The first is a laboratory-scale synthesis adapted from a procedure for a similar compound, and the second is from a patent describing an industrial-scale process.
Protocol 1: Laboratory-Scale Synthesis (Adapted from the synthesis of 2-chloro-5-(methylaminomethyl)pyridine)[6]
This protocol is adapted for the synthesis of the title compound by substituting methylamine with ethylamine.
-
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
Aqueous ethylamine solution (e.g., 70%)
-
Acetonitrile
-
Sodium bicarbonate
-
Sodium chloride
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane-methanol mixture)
-
-
Procedure:
-
In a reaction flask, a mixture of aqueous ethylamine solution and acetonitrile is prepared.
-
A solution of 2-chloro-5-(chloromethyl)pyridine in acetonitrile is added dropwise to the ethylamine mixture at room temperature over a period of 1 hour.
-
The reaction mixture is stirred for an additional 90 minutes at room temperature.
-
The reaction mixture is then concentrated under reduced pressure to remove the solvent.
-
The residue is diluted with water and neutralized with sodium bicarbonate.
-
The aqueous solution is saturated with sodium chloride and extracted with dichloromethane (2 x 200 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane:methanol, 4:1) to yield this compound as a liquid.
-
Protocol 2: Industrial-Scale Synthesis via Catalytic Hydrogenation (from Patent EP0609811A1)[7]
This process describes a one-step synthesis from 2-chloro-5-trichloromethylpyridine.
-
Materials:
-
2-chloro-5-trichloromethylpyridine
-
Raney nickel catalyst
-
70% aqueous solution of ethylamine
-
Hydrogen gas
-
Toluene
-
-
Procedure:
-
A 120 cc autoclave equipped with a magnetic stirrer is charged with 2-chloro-5-trichloromethylpyridine (11.5 g), Raney nickel (1.15 g), and a 70% aqueous solution of ethylamine (32.2 g).
-
Hydrogen gas is introduced into the autoclave to a pressure of 10 Kg/cm².
-
The internal temperature is raised to 45°C.
-
The reaction is maintained at this temperature while supplying hydrogen gas at a pressure of 7 to 13 Kg/cm².
-
After the reaction is complete, the autoclave is cooled, and the catalyst is filtered off.
-
The filtrate is extracted with toluene.
-
The toluene layer is concentrated to obtain a concentrate containing 2-chloro-5-ethylaminomethylpyridine.
-
Analysis by gas chromatography indicated a yield of 77%.
-
Biological Activity and Mechanism of Action
This compound is primarily an intermediate and is not itself a potent insecticide. Its significance lies in its use as a precursor for the synthesis of neonicotinoids, such as Nitenpyram. The biological activity of these end-products is well-established.
Role as a Neonicotinoid Precursor
This compound is a key building block in the multi-step synthesis of Nitenpyram. The synthesis involves further reactions to introduce the nitroethene group, which is crucial for the insecticidal activity of the final molecule.
Mechanism of Action of Neonicotinoids
Neonicotinoid insecticides act as agonists on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][8] This mode of action is highly selective for insects over vertebrates, to which they are selectively more toxic.[8]
The binding of neonicotinoids to nAChRs leads to the following sequence of events:
-
Binding to nAChR: The neonicotinoid molecule binds to the nAChR on the postsynaptic membrane of a neuron.
-
Channel Opening: This binding mimics the action of the natural neurotransmitter, acetylcholine, causing the ion channel of the receptor to open.
-
Inflow of Ions: The open channel allows an influx of sodium and calcium ions into the neuron.
-
Continuous Stimulation: Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not easily degraded, leading to continuous stimulation of the neuron.
-
Paralysis and Death: The constant firing of the nerve cells results in hyperexcitation, followed by paralysis and ultimately the death of the insect.
Caption: Mechanism of action of neonicotinoid insecticides at the insect synapse.
Conclusion
This compound is a fundamentally important intermediate in the synthesis of a key class of modern insecticides. While it does not possess significant intrinsic biological activity, its chemical structure is ideally suited for the elaboration into potent neonicotinoid insecticides. This guide has provided a consolidated overview of its synthesis, properties, and the mechanism of action of the final products derived from it. The detailed protocols and diagrams are intended to be a valuable resource for researchers in the fields of agrochemical synthesis and development, as well as for those investigating the broader applications of substituted pyridine compounds. Further research could focus on developing more efficient and greener synthetic routes to this important intermediate.
References
- 1. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 2. This compound, CasNo.120739-77-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound [myskinrecipes.com]
- 6. prepchem.com [prepchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]
An In-depth Technical Guide to the Safety and Handling of N-((6-Chloropyridin-3-yl)methyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-((6-Chloropyridin-3-yl)methyl)ethanamine is a crucial intermediate in the synthesis of various agrochemicals, particularly neonicotinoid insecticides.[1] Its molecular structure, featuring a chloropyridinylmethyl group, is a key component in the biological activity of these widely used pesticides.[1] This guide provides a comprehensive overview of the safety, handling, synthesis, and analytical methodologies related to this compound, intended to support researchers and professionals in its safe and effective use.
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to its safe handling and use in experimental settings. The following table summarizes the available data for this compound.
| Property | Value | Source(s) |
| CAS Number | 120739-77-7 | [2][3] |
| Molecular Formula | C₈H₁₁ClN₂ | [1][2] |
| Molecular Weight | 170.64 g/mol | [3][4] |
| Appearance | White powder | [2] |
| Purity | ≥95% | [1][2] |
| Storage Temperature | Room temperature or 2-8°C | [1][2] |
Safety and Handling
| Hazard Class | GHS Hazard Statement(s) (Inferred) | Precautionary Statement(s) (Inferred) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or with fine powders.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of a similar compound, 5-(aminomethyl)-2-chloropyridine.[5]
Reaction:
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
Ethylamine (aqueous solution, e.g., 70%)
-
Acetonitrile
-
Sodium hydroxide solution (e.g., 30%)
-
Ethanol
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Methanol
Procedure:
-
In a stainless steel autoclave, combine 2-chloro-5-(chloromethyl)pyridine, an excess of aqueous ethylamine solution, and acetonitrile.
-
Stir the mixture at 80°C for 2 hours.
-
After cooling, dilute the reaction mixture with a sodium hydroxide solution and concentrate under reduced pressure.
-
To the residue, add ethanol and dry the solution with anhydrous magnesium sulfate.
-
Filter the mixture to remove any insoluble materials.
-
Concentrate the filtrate and purify the residue by column chromatography.
Purification by Column Chromatography
Procedure:
-
Prepare a silica gel slurry in a non-polar eluent (e.g., hexane/ethyl acetate mixture).
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane). A common eluent system for similar compounds is dichloromethane-methanol (e.g., 4:1).[5]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Analytical Methods
4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the analysis of semi-volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
General Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution.
-
Ion Source Temperature: ~230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).
-
Inject an appropriate volume into the GC.
4.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis and purification of neonicotinoid intermediates.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.
General Conditions:
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: DAD at a wavelength where the compound has significant absorbance (e.g., around 270 nm for the pyridine ring) or MS for higher sensitivity and specificity.
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter before injection.
Biological Activity and Metabolism
Mechanism of Action (Inferred)
As an intermediate for neonicotinoid insecticides, the biological target of the final products containing the this compound moiety is the nicotinic acetylcholine receptor (nAChR) in insects.[1] The chloropyridinyl group is crucial for binding to the receptor. While the intermediate itself may have some affinity for nAChRs, it is the final insecticide molecule that is designed for potent and selective activity. The interaction with nAChRs leads to overstimulation of the insect's nervous system, paralysis, and death.
Predicted Metabolic Pathways
The metabolism of this compound in mammals is likely to follow pathways similar to those of other pyridinylmethylamines and neonicotinoid insecticides. The primary enzymes involved in the metabolism of such compounds are the cytochrome P450 (CYP) monooxygenases.
Potential metabolic reactions include:
-
N-dealkylation: Removal of the ethyl group from the amine.
-
Hydroxylation: Addition of a hydroxyl group to the pyridine ring or the alkyl chain.
-
Oxidation: Oxidation of the amine to form an N-oxide.
These phase I metabolic reactions increase the polarity of the molecule, facilitating its conjugation in phase II reactions (e.g., with glucuronic acid) and subsequent excretion from the body.
Conclusion
This compound is a valuable intermediate in the chemical industry, particularly for the synthesis of agrochemicals. While specific toxicological data is limited, a thorough understanding of its physicochemical properties and the safety precautions for related compounds allows for its safe handling in a research and development setting. The provided experimental protocols for synthesis, purification, and analysis offer a solid foundation for laboratory work with this compound. Further research into its specific biological activities and metabolic fate would be beneficial for a more complete understanding of its properties.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal Safety Data Sheet (SDS). Always consult the most up-to-date safety information from the supplier and your institution's safety office before handling any chemical.
References
Methodological & Application
Application Notes and Protocols: The Role of N-((6-Chloropyridin-3-yl)methyl)ethanamine and its Precursors in Neonicotinoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-((6-Chloropyridin-3-yl)methyl)ethanamine is a key intermediate in the synthesis of several commercially significant neonicotinoid insecticides. This class of insecticides targets the central nervous system of insects, offering potent and selective control of a wide range of pests. These application notes provide detailed protocols and quantitative data for the synthesis of major neonicotinoids, including Acetamiprid and Nitenpyram, starting from the common precursor 2-chloro-5-chloromethylpyridine (CCMP). The document also outlines the mode of action of neonicotinoids through their interaction with nicotinic acetylcholine receptors (nAChRs).
Data Presentation
The following tables summarize quantitative data for the synthesis of key neonicotinoid insecticides.
| Neonicotinoid | Starting Materials | Key Intermediate | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Acetamiprid | 2-chloro-5-chloromethylpyridine, Methylamine, Ethyl N-cyanoethanimideate | N-((6-chloropyridin-3-yl)methyl)-N-methylamine | 65°C, 6-7 hours | 96.6 | 96.8 | [1] |
| Nitenpyram | 2-chloro-5-chloromethylpyridine, Ethylamine | This compound | 0°C, 4 hours (for intermediate) | 98 (for intermediate) | Not Specified | |
| Thiacloprid | 2-chloro-5-chloromethylpyridine, 2-cyanoimino-1,3-thiazolidine | Not Applicable | Not Specified | >92 | >97 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Intermediate for Nitenpyram)
This protocol outlines the synthesis of the key intermediate, this compound, from 2-chloro-5-chloromethylpyridine and ethylamine.
Materials:
-
2-chloro-5-chloromethylpyridine
-
Ethylamine (70 wt% in water)
-
Acetonitrile (CH3CN)
-
Water (H2O)
-
Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a reaction flask, prepare a solution of ethylamine (60 mmol) in acetonitrile (3.0 mL).
-
Cool the ethylamine solution to 0°C using an ice bath.
-
Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine (6.0 mmol) in acetonitrile (1.5 mL) to the cooled ethylamine solution over 25 minutes.
-
Stir the resulting mixture at 0°C for 4 hours.
-
After 4 hours, add 10 mL of water to the reaction mixture.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude this compound. The reported yield for the crude product is 98%. This intermediate can be used in the subsequent step for the synthesis of Nitenpyram without further purification.
Protocol 2: Synthesis of Acetamiprid
This protocol describes the synthesis of Acetamiprid from the intermediate N-((6-chloropyridin-3-yl)methyl)-N-methylamine.
Materials:
-
N-((6-chloropyridin-3-yl)methyl)-N-methylamine
-
Ethyl N-cyanoethanimideate
-
Ethanol
-
Saturated brine solution
-
Standard laboratory glassware for heating and filtration
Procedure:
-
In a 500 mL reactor, add 157.5 g of N-((6-chloropyridin-3-yl)methyl)-N-methylamine and 100 g of ethanol.
-
Add 112 g of ethyl N-cyanoethanimideate to the mixture.
-
Heat the reaction mixture to 65°C and maintain this temperature for 6 to 7 hours.
-
At the completion of the reaction, cool the mixture to 0°C.
-
Allow the layers to separate and then filter the mixture.
-
Wash the collected solid with a saturated brine solution.
-
Dry the product to obtain Acetamiprid. This process yields a product with a purity of 96.8% and a yield of 96.6%.[1]
Protocol 3: Synthesis of Thiacloprid
This protocol outlines the synthesis of Thiacloprid from 2-chloro-5-chloromethylpyridine and 2-cyanoimino-1,3-thiazolidine.
Materials:
-
2-chloro-5-chloromethylpyridine
-
2-cyanoimino-1,3-thiazolidine
-
Guanidine-based organic alkali
-
Solvent (e.g., water, alcohol)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, mix 2-cyanoimino-1,3-thiazolidine and 2-chloro-5-chloromethylpyridine in a suitable solvent.
-
Add a guanidine-based organic alkali to the mixture to catalyze the reaction.
-
Allow the reaction to proceed. The specific temperature and time are not detailed in the available literature but would be optimized based on the chosen solvent and alkali.
-
After the reaction is complete, the post-treatment involves simple washing with a small amount of water (and alcohol, depending on the solvent used) to obtain high-purity thiacloprid.
-
The product yield is reported to be over 92%, with a purity of more than 97%.[2]
Visualizations
Neonicotinoid Synthesis Workflow
Caption: General workflow for the synthesis of neonicotinoids.
Signaling Pathway of Neonicotinoids
Caption: Mode of action of neonicotinoid insecticides.
References
Application Notes and Protocols: NMR Spectroscopic Analysis of N-((6-Chloropyridin-3-yl)methyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Spectroscopic Data
Note: The following NMR data is predicted based on computational models and should be used as a reference for experimental verification. Actual chemical shifts may vary depending on experimental conditions such as solvent, concentration, and temperature.
Predicted ¹H NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Number of Protons |
| H-1 | 1.15 | Triplet | 7.1 | 3 |
| H-2 | 2.70 | Quartet | 7.1 | 2 |
| H-3 | 3.80 | Singlet | - | 2 |
| H-4 | 7.30 | Doublet | 8.2 | 1 |
| H-5 | 7.70 | Doublet of Doublets | 8.2, 2.5 | 1 |
| H-6 | 8.35 | Doublet | 2.5 | 1 |
| NH | Broad Singlet | - | - | 1 |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz (for prediction)
Predicted ¹³C NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ) ppm |
| C-1 | 15.0 |
| C-2 | 44.0 |
| C-3 | 50.0 |
| C-4 | 124.0 |
| C-5 | 135.0 |
| C-6 | 139.0 |
| C-7 | 149.0 |
| C-8 | 150.0 |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz (for prediction)
Experimental Protocols
The following protocols describe standard procedures for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as N-((6-chloropyridin-3-yl)methyl)ethanamine.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common starting point for many organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool in the Pasteur pipette to remove any particulate matter.
¹H NMR Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
¹³C NMR Acquisition
-
Instrument Setup: Use the same sample and ensure the instrument is properly locked and shimmed.
-
Acquisition Parameters (Example for a 100 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Acquisition: Acquire the FID.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the FID to obtain the spectrum. An exponential multiplication (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C can be applied to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.
Visualizations
Caption: Molecular structure of this compound.
Caption: Standard workflow for NMR spectroscopic analysis.
Application Notes and Protocols for the Mass Spectrometry of N-((6-Chloropyridin-3-yl)methyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-((6-Chloropyridin-3-yl)methyl)ethanamine is a chemical intermediate used in the synthesis of various compounds of interest in the pharmaceutical and agrochemical industries.[1][2] Its molecular formula is C8H11ClN2, with a monoisotopic mass of approximately 170.06 g/mol .[2] Mass spectrometry is a critical analytical technique for the characterization and quantification of this compound, providing valuable information on its molecular weight, structure, and purity. These application notes provide a detailed protocol for the mass spectrometric analysis of this compound and a plausible fragmentation pathway based on its chemical structure.
Quantitative Data Summary
The following table summarizes the expected key ions for this compound in a mass spectrometry experiment. The presence of a chlorine atom results in a characteristic isotopic pattern for chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak.[3]
| Ion Description | Proposed Structure | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) |
| Molecular Ion | [C8H11³⁵ClN2]⁺ | 170 | 172 |
| Fragment 1 | [C7H8³⁵ClN]⁺ | 141 | 143 |
| Fragment 2 | [C6H5³⁵ClN]⁺ | 126 | 128 |
| Fragment 3 | [C2H6N]⁺ | 44 | - |
| Fragment 4 | [C5H4N]⁺ | 78 | - |
Experimental Protocols
Given the polar nature of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable analytical approaches.
Protocol 1: GC-MS Analysis with Derivatization
This protocol is adapted from established methods for the analysis of amines by GC-MS, which often require derivatization to improve volatility and chromatographic peak shape.[4][5]
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Derivatization: To 100 µL of the standard solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or propyl chloroformate). The choice of derivatizing agent may require optimization.[4]
-
Reaction: Vortex the mixture and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Dilution: After cooling to room temperature, dilute the derivatized sample with an appropriate solvent (e.g., hexane or ethyl acetate) to a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977A or equivalent single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Protocol 2: LC-MS Analysis
LC-MS is well-suited for the analysis of polar compounds and can often be performed without derivatization.[6][7]
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a mixture of water and a water-miscible organic solvent (e.g., 50:50 acetonitrile:water).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a common starting point, although for highly polar compounds, a HILIC or mixed-mode column may provide better retention.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start at 5% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A time-of-flight (TOF) or Orbitrap mass spectrometer is recommended for accurate mass measurements.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Mass Range: Scan from m/z 50 to 500.
Experimental Workflow and Fragmentation Pathway
The following diagrams illustrate the general experimental workflow for mass spectrometric analysis and a proposed fragmentation pathway for this compound.
Experimental workflow for mass spectrometry.
Proposed fragmentation pathway.
Discussion of Fragmentation
The proposed fragmentation pathway for this compound under electron ionization is as follows:
-
Molecular Ion: The molecule will ionize to form the molecular ion [C8H11ClN2]⁺˙ at m/z 170 (for the ³⁵Cl isotope) and 172 (for the ³⁷Cl isotope).
-
Alpha-Cleavage: A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom.[8] In this case, cleavage of the C-C bond in the ethyl group or the C-N bond of the ethylamino group can occur. The most probable alpha-cleavage would result in the formation of the stable ethylaminomethyl radical and the chloropyridinylmethyl cation, or the alternative cleavage leading to the formation of the [C2H6N]⁺ ion at m/z 44.
-
Benzylic Cleavage: Cleavage of the bond between the methylene group and the ethylamine group can lead to the formation of the chloropyridinylmethyl cation [C6H5ClN]⁺ at m/z 126/128.
-
Loss of Chlorine: The chloropyridinyl fragments can further undergo the loss of a chlorine radical to form a pyridinyl cation, such as [C5H4N]⁺ at m/z 78.[3]
-
Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although these fragments are typically of lower abundance.
By analyzing the presence and relative abundances of these and other fragments, the structure of this compound can be confirmed. High-resolution mass spectrometry would be invaluable in confirming the elemental composition of each fragment ion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amino acid quantification using GC-MS [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Purification of N-((6-Chloropyridin-3-yl)methyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the purification of N-((6-Chloropyridin-3-yl)methyl)ethanamine, a key intermediate in the synthesis of neonicotinoid insecticides. The choice of purification technique depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The following sections detail common purification methodologies, including column chromatography, recrystallization, and acid-base extraction.
General Considerations
Common Impurities: During the synthesis of this compound, several impurities can arise. These may include:
-
Unreacted Starting Materials: Such as 6-chloro-3-(chloromethyl)pyridine or ethylamine.
-
Over-alkylation Products: Formation of the tertiary amine, N,N-bis((6-chloropyridin-3-yl)methyl)ethanamine, can occur.[1]
-
Regioisomers: Depending on the synthetic route, other positional isomers may be formed.[1]
-
Hydrolysis Products: Reaction with any residual water can lead to the formation of the corresponding alcohol, (6-chloropyridin-3-yl)methanol.
Purity Assessment: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). For chromatographic purification, Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring the separation of the product from impurities.
Purification by Column Chromatography
Column chromatography is a highly effective method for purifying this compound, especially for removing closely related impurities. Due to the basic nature of the amine, peak tailing on silica gel is a common issue. This can be mitigated by the addition of a small amount of a basic modifier to the mobile phase.[1]
Experimental Protocol:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).
-
Gradually increase the proportion of the polar solvent to find a system that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired product.
-
To prevent streaking, add 0.5-1% triethylamine to the developing solvent system.[1]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified by TLC.
-
Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and evaporating the solvent under reduced pressure.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to facilitate the elution of the product.
-
Collect fractions and monitor their composition using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Purification by Recrystallization
Recrystallization is a suitable technique for purifying this compound if a suitable solvent system can be identified. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.
Experimental Protocol:
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different solvent (e.g., ethanol, isopropanol, toluene, or a mixture like ethanol/water) to each tube.
-
Heat the tubes to the boiling point of the solvent to check for dissolution.
-
If the compound dissolves, allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
If the compound does not dissolve, add more solvent in small increments until it does at the boiling point.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation appears to have stopped, place the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Purification by Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique effective for separating the basic this compound from neutral and acidic impurities.[1]
Experimental Protocol:
-
Dissolution:
-
Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate or dichloromethane).
-
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an aqueous acidic solution (e.g., 1 M HCl) and shake the funnel vigorously, venting frequently.
-
The basic amine will be protonated and move into the aqueous layer.
-
Separate the two layers. The organic layer containing neutral and acidic impurities can be discarded.
-
-
Basification:
-
Place the aqueous layer in a clean separatory funnel.
-
Slowly add a base (e.g., 1 M NaOH) until the solution is basic (confirm with pH paper). This will deprotonate the amine, making it soluble in organic solvents again.
-
-
Back-Extraction:
-
Add a fresh portion of the organic solvent (e.g., ethyl acetate or dichloromethane) to the basified aqueous solution.
-
Shake the funnel to extract the purified amine back into the organic layer.
-
Repeat the extraction two more times with fresh organic solvent.
-
-
Drying and Isolation:
-
Combine the organic extracts.
-
Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Quantitative Data Summary
The following table summarizes illustrative data for the different purification techniques. The data for recrystallization is based on typical results for similar compounds, while the data for column chromatography and acid-base extraction are hypothetical examples to demonstrate potential outcomes.
| Purification Technique | Initial Purity (HPLC Area %) | Purity after Purification (HPLC Area %) | Yield (%) | Notes |
| Column Chromatography | 90% | >98% | 85% | Effective for removing closely related impurities. Yield can be lower due to the multiple fractions. |
| Recrystallization | 92% | >99% | 80% | Requires finding a suitable solvent system. "Oiling out" can be an issue. |
| Acid-Base Extraction | 85% | ~95% | 90% | Excellent for removing non-basic impurities. May not separate basic impurities. |
References
Application Notes and Protocols for N-((6-Chloropyridin-3-yl)methyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-((6-Chloropyridin-3-yl)methyl)ethanamine is a key intermediate in the synthesis of neonicotinoid insecticides, a class of agrochemicals that target the central nervous system of insects.[1][2] Specifically, it is a precursor to the insecticide Nitenpyram.[3][4] Understanding the synthesis, purification, and biological context of this compound is crucial for researchers in agrochemical development and those studying nicotinic acetylcholine receptor (nAChR) modulators. These application notes provide detailed experimental protocols for the synthesis and characterization of this compound, along with an overview of its role in the synthesis of nitenpyram and the associated biological signaling pathway.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 120739-77-7 | [3] |
| Molecular Formula | C₈H₁₁ClN₂ | [3] |
| Molecular Weight | 170.64 g/mol | [3] |
| Appearance | Crude: Not specified, likely an oil or solid | [5] |
| Storage | Room temperature | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.33 (d, 1H, J = 2.29 Hz, H-2 Py), 7.67 (dd, 1H, J = 2.29, 8.03 Hz, H-4 Py), 7.29 (d, 1H, J = 8.03 Hz, H-5 Py), 3.79 (s, 2H, -PyCH₂N-), 2.68 (q, 2H, J = 7.15 Hz, -NCH₂CH₃), 1.12 (t, 3H, J = 7.15 Hz, -NCH₂CH₃) | [5] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 149.6, 149.0, 138.5, 134.7, 123.7, 50.0, 43.4, 14.9 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound[5]
This protocol describes the synthesis of this compound from 2-chloro-5-(chloromethyl)pyridine and aqueous ethylamine.
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
Ethylamine (70 wt% in water)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3.865 g (60 mmol) of 70 wt% aqueous ethylamine in 3.0 mL of acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 972.1 mg (6.0 mmol) of 2-chloro-5-(chloromethyl)pyridine in 1.5 mL of acetonitrile to the ethylamine solution over 25 minutes with stirring.
-
Continue stirring the reaction mixture at 0 °C for 4 hours.
-
After 4 hours, add 10 mL of water to the reaction mixture.
-
Extract the product with dichloromethane.
-
Dry the organic layer over sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound. The reported yield for the crude product is 98%.[5]
Protocol 2: Purification of this compound (General Protocol)
This is a general protocol for the purification of aminopyridine derivatives by silica gel column chromatography, which can be adapted for this compound.[6][7]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (TEA) (optional, to reduce tailing)
-
Dichloromethane (for sample loading)
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine a suitable eluent system by performing TLC on the crude product. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired product. To mitigate peak tailing, which is common for basic amines on silica, a small amount of triethylamine (0.5-1% v/v) can be added to the eluent.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the determined mobile phase. If necessary, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the compound.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for the characterization of this compound.
Materials:
-
Purified this compound
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) (as internal standard)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 or 500 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of CDCl₃ containing TMS in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds.
-
Data Processing: Process the raw data using a Fourier transform. Apply phase and baseline corrections. Report chemical shifts in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Mandatory Visualizations
Diagram 1: Synthetic Workflow for Nitenpyram
Caption: Synthetic pathway of Nitenpyram.
Diagram 2: Neonicotinoid Signaling Pathway
Caption: Mechanism of action of neonicotinoids.
References
Application Notes and Protocols for N-((6-Chloropyridin-3-yl)methyl)ethanamine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-((6-Chloropyridin-3-yl)methyl)ethanamine in agrochemical research. This compound is a key intermediate in the synthesis of neonicotinoid insecticides, a class of neuro-active insecticides chemically similar to nicotine.[1] This document outlines its primary application, mechanism of action, and detailed protocols for its synthesis into active insecticidal compounds and for evaluating the biological activity of resulting products.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 120739-77-7[2] |
| Molecular Formula | C₈H₁₁ClN₂[2] |
| Molecular Weight | 170.64 g/mol [2] |
| Appearance | White powder |
| Storage | Store at 2-8°C[3] |
Primary Application in Agrochemical Research
This compound serves as a crucial building block in the synthesis of neonicotinoid insecticides, most notably Nitenpyram.[4] Neonicotinoids are effective against a wide range of sucking insects, including aphids, whiteflies, and beetles, making them vital for crop protection.[2] The (6-chloro-3-pyridinyl)methyl group is a key pharmacophore that confers high affinity and selectivity for insect nicotinic acetylcholine receptors (nAChRs).
Mechanism of Action of Derived Neonicotinoids
Neonicotinoids synthesized from this compound act as agonists at the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1]
-
Binding to nAChRs: The neonicotinoid molecule binds to the nAChR, mimicking the action of the natural neurotransmitter, acetylcholine (ACh).
-
Persistent Stimulation: Unlike ACh, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not, leading to continuous and irreversible stimulation of the receptor.
-
Nerve Impulse Blockade: This overstimulation results in the blockage of nerve impulse transmission.
-
Paralysis and Death: The disruption of the nervous system leads to paralysis and ultimately the death of the insect.
The selectivity of neonicotinoids for insects over vertebrates is attributed to their higher affinity for insect nAChRs.
Signaling Pathway of Neonicotinoid Insecticides
The following diagram illustrates the signaling pathway affected by neonicotinoid insecticides derived from this compound.
References
- 1. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Structure–activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor/ion channel complex | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: N-((6-Chloropyridin-3-yl)methyl)ethanamine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-((6-Chloropyridin-3-yl)methyl)ethanamine as a key intermediate in the synthesis of pharmaceutical and veterinary products. The information presented here is intended to guide researchers in the efficient synthesis and application of this versatile building block.
Introduction
This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various biologically active compounds.[1] Its chemical structure, featuring a reactive chlorine atom on the pyridine ring and a secondary amine, makes it a valuable precursor for the synthesis of neonicotinoid insecticides and potentially other pharmaceutical agents.[2][3] This document will detail its synthesis, its application in the production of the veterinary pharmaceutical Nitenpyram, and its potential applications in drug discovery.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 120739-77-7 | [1] |
| Molecular Formula | C₈H₁₁ClN₂ | [1] |
| Molecular Weight | 170.64 g/mol | [3] |
| Appearance | White powder | [1] |
| Purity | ≥95% | [1] |
| Storage | 2-8°C | [1] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-chloro-5-(chloromethyl)pyridine and ethylamine.
Experimental Workflow:
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
Ethanamine (70 wt% in water)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a reaction flask, prepare a solution of ethanamine (60 mmol) in acetonitrile (3.0 mL).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine (6.0 mmol) in acetonitrile (1.5 mL) to the cooled ethanamine solution over a period of 25 minutes.
-
Stir the resulting mixture for 4 hours at 0°C.
-
After the reaction is complete, add water (10 mL) to the reaction mixture.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 98% (crude) |
Analytical Data:
-
¹H NMR (500 MHz, CDCl₃) δ: 8.33 (d, 1H, J = 2.29 Hz), 7.67 (dd, 1H, J = 2.29, 8.03 Hz), 7.29 (d, 1H, J = 8.03 Hz), 3.79 (s, 2H), 2.68 (q, 2H, J = 7.15 Hz), 1.13 (t, 3H, J = 7.15 Hz).
-
¹³C NMR (125 MHz, CDCl₃) δ: 149.6, 149.0, 138.5, 134.7, 123.7, 50.0, 43.4, 14.9.
-
HRMS (DART) m/z: calculated for C₈H₁₂ClN₂ (M+H)⁺ 171.0689, found 171.0682.
-
IR (neat) cm⁻¹: 3418, 3087, 2968, 1458, 1104.
Application in Veterinary Pharmaceutical Synthesis: Nitenpyram
This compound is a key intermediate in the synthesis of Nitenpyram, an insecticide used in veterinary medicine to treat flea infestations in cats and dogs.
Experimental Workflow:
Materials:
-
This compound
-
(2-nitroethene-1,1-diyl)bis(methylsulfane)
-
Anhydrous Ethanol (EtOH)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve this compound (5.9 mmol) in anhydrous ethanol (3.0 mL).
-
Add (2-nitroethene-1,1-diyl)bis(methylsulfane) (5.4 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain N-((6-chloropyridin-3-yl)methyl)-N-ethyl-1-(methylthio)-2-nitroethen-1-amine, a direct precursor to Nitenpyram.
Quantitative Data for Nitenpyram Precursor Synthesis:
| Parameter | Value | Reference |
| Yield | 40% |
Potential Pharmaceutical Applications and Signaling Pathway
While direct synthesis of a marketed human pharmaceutical from this compound is not prominently documented, its structural similarity to compounds that modulate nicotinic acetylcholine receptors (nAChRs) suggests its potential as a scaffold in drug discovery, particularly for neurological disorders where nAChRs are a target, such as Alzheimer's disease.[4][5]
Mechanism of Action of Related Compounds (Neonicotinoids)
Neonicotinoids, synthesized from this intermediate, act as agonists at the insect nicotinic acetylcholine receptor (nAChR).[6] This leads to continuous stimulation of the receptor, causing hyperexcitation of the insect's nervous system, followed by paralysis and death.[2]
Signaling Pathway:
Conclusion
This compound is a valuable and versatile intermediate. The detailed protocols provided herein for its synthesis and its application in the production of the veterinary pharmaceutical Nitenpyram highlight its importance. Furthermore, its structural features suggest potential for its use as a scaffold in the discovery of novel therapeutics targeting nicotinic acetylcholine receptors for human health. Researchers in drug development are encouraged to explore the derivatization of this intermediate to generate new chemical entities with potential therapeutic value.
References
- 1. Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pirfenidone derivatives: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-((6-Chloropyridin-3-yl)methyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-((6-Chloropyridin-3-yl)methyl)ethanamine and its analogs are key intermediates in the synthesis of various agrochemicals, particularly neonicotinoid insecticides.[1][2] These compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death. The structural motif of a chloropyridinylmethyl group attached to an amine is crucial for this biological activity. Understanding the synthesis of these intermediates is vital for the development of new and effective crop protection agents.
This document provides detailed protocols for the synthesis of this compound, focusing on two primary synthetic routes: the alkylation of ethylamine with 2-chloro-5-(chloromethyl)pyridine and the reductive amination of 6-chloropyridine-3-carboxaldehyde.
Synthetic Pathways
Two principal synthetic routes for the preparation of this compound are outlined below.
Caption: Overview of synthetic routes to this compound.
Route 1: Alkylation of Ethylamine
This is the most direct and commonly employed method for the synthesis of this compound and its analogs. The reaction involves the nucleophilic substitution of the chlorine atom in the chloromethyl group of 2-chloro-5-(chloromethyl)pyridine by ethylamine.
Experimental Protocol
A detailed protocol for the synthesis of the analogous compound, 2-chloro-5-(methylaminomethyl)pyridine, is available and can be adapted for the synthesis of the target molecule by substituting methylamine with ethylamine.[3]
Materials:
-
2-Chloro-5-(chloromethyl)pyridine
-
Ethylamine (aqueous solution, e.g., 70%)
-
Acetonitrile
-
Sodium bicarbonate
-
Sodium chloride
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, combine an aqueous solution of ethylamine with acetonitrile.
-
Over a period of 1 hour at room temperature, add a solution of 2-chloro-5-(chloromethyl)pyridine in acetonitrile dropwise to the ethylamine mixture with stirring.
-
Continue stirring the reaction mixture for an additional 90 minutes at room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Dilute the residue with water and neutralize with sodium bicarbonate.
-
Saturate the aqueous layer with sodium chloride and extract the product with dichloromethane (2 x 200 ml).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography (eluent: dichloromethane-methanol, e.g., 4:1) to obtain pure this compound.
Data Presentation
| Parameter | Condition | Reference |
| Starting Material | 2-Chloro-5-(chloromethyl)pyridine | [3] |
| Reagent | Aqueous Ethylamine | Adapted from[3] |
| Solvent | Acetonitrile | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 2.5 hours | [3] |
| Work-up | Neutralization, Extraction | [3] |
| Purification | Column Chromatography | [3] |
Route 2: Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[4][5][6] In this case, 6-chloropyridine-3-carboxaldehyde is reacted with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Experimental Workflow
References
Application Notes and Protocols: Solubility of N-((6-Chloropyridin-3-yl)methyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-((6-Chloropyridin-3-yl)methyl)ethanamine is a chemical compound of interest in pharmaceutical and agrochemical research. It serves as an important intermediate in the synthesis of various active molecules, including neonicotinoid insecticides.[1] A thorough understanding of its solubility in different solvents is fundamental for optimizing reaction conditions, purification processes, and formulation development.
This document provides a comprehensive overview of the available information on the solubility of this compound and presents a detailed protocol for its experimental determination.
Physicochemical Properties
| Property | Value |
| CAS Number | 120739-77-7[2][3][4] |
| Molecular Formula | C₈H₁₁ClN₂[3][4] |
| Molecular Weight | 170.64 g/mol [4] |
| Appearance | White powder[3] |
| IUPAC Name | This compound |
| Synonyms | 2-Chloro-5-(ethylaminomethyl)pyridine, --INVALID-LINK--amine[2] |
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in various solvents is not extensively available in publicly accessible literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Water | |||
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Toluene | |||
| N,N-Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Acetonitrile | |||
| Tetrahydrofuran (THF) |
Experimental Protocol for Solubility Determination
The following protocol is based on the widely accepted isothermal shake-flask method and can be employed to determine the solubility of this compound in various solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure
2.1. Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
2.2. Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.
-
Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining suspended particles.[5]
2.3. Quantification of Solute:
Two primary methods can be used for quantification:
A. Gravimetric Method:
-
Record the weight of the filtered solution.
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight provides the mass of the dissolved this compound.[5]
B. Chromatographic/Spectroscopic Method (Recommended for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound from the calibration curve.[5]
Data Analysis
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the mass of the dissolved solute and the volume of the solvent used.
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for Solubility Determination.
Disclaimer: The information provided is for research purposes only. Researchers should always adhere to appropriate laboratory safety practices when handling chemicals.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-((6-Chloropyridin-3-yl)methyl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-((6-Chloropyridin-3-yl)methyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 6-chloronicotinaldehyde with ethylamine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control for a successful synthesis include the stoichiometry of the reactants, the choice of reducing agent and solvent, reaction temperature, and reaction time. Careful control of these variables is crucial for maximizing yield and minimizing impurity formation.
Q3: What are the typical impurities encountered in this synthesis?
A3: Common impurities include unreacted 6-chloronicotinaldehyde, the over-alkylated byproduct N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine, and potential byproducts from the reducing agent.[1][2] Residual starting materials and solvent are also common.
Q4: What are the recommended methods for purifying the final product?
A4: The primary purification techniques are column chromatography on silica gel, acid-base extraction, and recrystallization.[1] A combination of these methods may be necessary to achieve high purity.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any major byproducts.
Troubleshooting Guide
Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Reducing Agent | Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions (e.g., in a desiccator). |
| Incomplete Imine Formation | - Ensure the ethylamine is not in its salt form (e.g., hydrochloride), as the free base is required. If using a salt, add an equivalent of a non-nucleophilic base like triethylamine. - Consider the addition of a catalytic amount of acid (e.g., acetic acid) to promote imine formation. - Allow sufficient time for imine formation before adding the reducing agent if using a two-step procedure. |
| Suboptimal Reaction Temperature | - For reductive aminations with borohydride reagents, the reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial, but this can also promote side reactions. - Ensure the reaction temperature is appropriate for the chosen solvent and reducing agent. |
| Moisture in the Reaction | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reducing agents. |
Presence of Impurities in the Final Product
| Impurity | Identification | Troubleshooting and Removal |
| Unreacted 6-Chloronicotinaldehyde | Can be detected by TLC (typically a different Rf value than the product) or LC-MS. | - Ensure a slight excess of ethylamine and reducing agent are used. - Increase the reaction time. - Can be removed by column chromatography or by a gentle aqueous wash with a solution of sodium bisulfite. |
| N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine | This byproduct will have a higher molecular weight, detectable by LC-MS. It will also have a different Rf value on TLC. | - Use a controlled stoichiometry of 6-chloronicotinaldehyde to ethylamine (close to 1:1). - Add the aldehyde slowly to a solution of the amine. - This less polar impurity can typically be separated by column chromatography. |
| Residual Ethylamine | Due to its volatility, it may be detected by a characteristic amine smell. | Can be removed by evaporation under reduced pressure or during an aqueous workup. |
| Starting Material Impurities | Purity of 6-chloronicotinaldehyde should be confirmed by techniques like NMR or GC-MS before starting the reaction. | Purify the starting aldehyde by recrystallization or column chromatography if necessary. |
Purification Issues
| Problem | Possible Cause | Solution |
| Tailing of the Product Spot on Silica Gel TLC/Column | The basic nature of the amine product interacts strongly with the acidic silanol groups on the silica gel.[1] | Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to improve the peak shape and separation.[1] |
| Difficulty in Finding a Suitable Recrystallization Solvent | The product may have high solubility in common organic solvents or may "oil out". | - Screen a wide range of solvents and solvent mixtures of varying polarities. - If the product "oils out," try cooling the solution more slowly or using a different solvent system. - Consider converting the amine to a salt (e.g., hydrochloride) for recrystallization, followed by neutralization to recover the free base. |
| Product is in the Aqueous Layer During Extraction | If the aqueous phase is acidic, the amine product will be protonated and become water-soluble. | Ensure the aqueous layer is basic (pH > 8) before extracting with an organic solvent. |
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Yield | 70-95% | Highly dependent on the specific protocol, purity of starting materials, and reaction scale. |
| Purity (after purification) | >98% | Achievable with careful purification by column chromatography or a combination of methods. |
| Molar Ratio (Aldehyde:Amine:Reducing Agent) | 1 : 1.1-1.5 : 1.2-2.0 | A slight excess of the amine and reducing agent is often used to drive the reaction to completion. |
| Reaction Temperature | 0 °C to Room Temperature | For most common borohydride reducing agents. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS for completion. |
Experimental Protocols
Key Experiment: Reductive Amination Synthesis of this compound
Materials:
-
6-Chloronicotinaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 6-chloronicotinaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM or DCE.
-
Add the ethylamine solution (1.2 eq) to the stirred solution of the aldehyde at room temperature.
-
Stir the mixture for 1-2 hours to allow for imine formation.
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In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with 1% triethylamine). The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Stir the biphasic mixture vigorously for 15-30 minutes.
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Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation of the N,N-bis-alkylated side product.
References
Technical Support Center: Purification of N-((6-Chloropyridin-3-yl)methyl)ethanamine
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of N-((6-Chloropyridin-3-yl)methyl)ethanamine. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for crude this compound?
A1: The three most effective and commonly employed purification techniques are column chromatography on silica gel, recrystallization, and acid-base extraction. The selection of the most appropriate method depends on the scale of your reaction, the nature of the impurities present, and the desired final purity. In many cases, a combination of these techniques is used to achieve the best results.[1]
Q2: What are the most common impurities encountered in the synthesis of this compound?
A2: Depending on the synthetic route, common impurities may include:
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Unreacted starting materials: Such as 6-chloro-3-(chloromethyl)pyridine or 6-chloropyridine-3-carbaldehyde and ethylamine.[1]
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Over-alkylation byproduct: N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine is a common byproduct resulting from the reaction of the product with the starting alkylating agent.[1][2][3]
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Hydrolysis products: Reaction with any residual water can lead to the formation of the corresponding hydroxypyridine derivative.
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Residual solvents: Solvents used in the reaction or initial workup may be present in the crude product.
Q3: How can I determine the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for assessing purity and identifying volatile impurities. For an absolute measure of purity, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be employed.[4]
Q4: My purified this compound is an oil, but I have seen it reported as a solid. How can I solidify it?
A4: The physical state of this compound (as a free base) can be an oil or a low-melting solid at room temperature. If it is an oil, it may be due to the presence of impurities. Further purification may be necessary. Alternatively, converting the amine to a salt (e.g., hydrochloride or hydrobromide) by treating it with the corresponding acid will typically yield a stable, crystalline solid that is easier to handle and store.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a cool, dry place, away from incompatible substances such as strong oxidizing agents. For long-term storage, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Significant Tailing of the Product Peak | The basic nitrogen of the amine interacts strongly with the acidic silanol groups on the silica gel surface.[1] | Add a small amount (0.5-1% v/v) of a basic modifier, such as triethylamine or pyridine, to the mobile phase to neutralize the acidic sites on the silica gel.[1] |
| Poor Separation of Product and Impurities | The chosen mobile phase does not provide adequate resolution. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a Retention Factor (Rf) of 0.2-0.4 for the target compound. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[1] |
| Product is Not Eluting from the Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound still does not elute, a small percentage of a more polar solvent like methanol can be added to the mobile phase. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product "Oils Out" Instead of Forming Crystals | The cooling process is too rapid. The presence of a high concentration of impurities is inhibiting crystallization. The boiling point of the solvent is higher than the melting point of the compound. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] If impurities are suspected, consider a preliminary purification by column chromatography or an acid-base wash.[1] Select a solvent or solvent system with a lower boiling point.[1] |
| Low Recovery of Purified Product | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used initially. | Place the crystallization flask in an ice bath or refrigerator for a longer period to maximize crystal formation. Reduce the initial volume of the solvent used for dissolution. |
| Difficulty Finding a Suitable Recrystallization Solvent | The polarity of the compound makes it challenging to find a single solvent with the desired solubility profile (high solubility when hot, low solubility when cold). | A solvent screening with a range of solvents of varying polarities is recommended. Common choices for similar compounds include ethanol, isopropanol, toluene, and mixtures like hexane/ethyl acetate.[1][6] |
Quantitative Data
Table 1: Illustrative Purity and Yield Data for Purification Methods
| Purification Method | Initial Purity (HPLC Area %) | Purity After Purification (HPLC Area %) | Typical Yield (%) | Notes |
| Column Chromatography | 85% | >98% | 75-90% | Yield is dependent on the separation from impurities. |
| Recrystallization | 90% | >99% | 80-95% | Assumes a suitable solvent system is found. |
| Acid-Base Extraction | 80% | ~95% | >90% | Effective for removing non-basic impurities. |
Table 2: Illustrative Recrystallization Solvent Screening
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Isopropanol | High | Moderate | Slow crystal growth |
| Toluene | High | Low | Good quality crystals |
| Hexane/Ethyl Acetate | Moderate | Low | Rapid precipitation |
| Ethanol/Water | High | Low | May require seeding |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for purifying crude this compound using silica gel flash chromatography.
-
Mobile Phase Selection:
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Develop a suitable mobile phase using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane).
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Add 0.5-1% triethylamine to the mobile phase to prevent tailing.[1]
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Adjust the solvent ratio to achieve an Rf of approximately 0.2-0.4 for the product.
-
-
Column Packing:
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Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
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Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique often provides better resolution than wet loading.
-
-
Elution and Fraction Collection:
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Begin elution with the initial mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase to elute your compound (gradient elution).
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Collect fractions and monitor the elution of the compound using TLC.
-
-
Product Isolation:
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Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral or acidic impurities.[1]
-
Dissolution:
-
Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel and wash with an acidic aqueous solution (e.g., 1M HCl).
-
The basic amine will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.
-
Separate the aqueous layer and save it. The organic layer can be discarded.
-
-
Basification:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 10), which will deprotonate the amine salt and regenerate the free base.
-
-
Back-Extraction:
-
Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts.
-
-
Drying and Concentration:
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Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.
-
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Logical decision workflow for selecting a purification strategy based on impurity type.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine | C14H15Cl2N3 | CID 139627046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound, CasNo.120739-77-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Synthesis of N-((6-Chloropyridin-3-yl)methyl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of N-((6-Chloropyridin-3-yl)methyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two primary synthetic routes for the synthesis of this compound:
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Reductive Amination: This is a common and efficient one-pot method that involves the reaction of 6-chloropyridine-3-carbaldehyde with ethylamine in the presence of a reducing agent.
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Nucleophilic Substitution: This route involves the reaction of 2-chloro-5-(chloromethyl)pyridine (CCMP) with ethylamine, where ethylamine acts as a nucleophile and displaces the chloride from the chloromethyl group.
Q2: My reaction yield is consistently low. What are the common causes?
A2: Low reaction yields can stem from several factors depending on the synthetic route:
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For Reductive Amination:
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Inefficient Imine Formation: The initial reaction between the aldehyde and ethylamine to form the imine intermediate may not be going to completion. This can be due to the presence of water in the reaction mixture or an inappropriate pH.
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Suboptimal Reducing Agent: The choice and amount of reducing agent are critical. Some reducing agents may be too harsh and reduce the starting aldehyde, while others may be too weak to efficiently reduce the imine intermediate.
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Side Reactions: The aldehyde starting material can undergo side reactions, such as aldol condensation, if the reaction conditions are not optimized.
-
-
For Nucleophilic Substitution:
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Insufficient Reactivity: The reaction may be too slow at the chosen temperature.
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Over-alkylation: The product, a secondary amine, can react further with another molecule of 2-chloro-5-(chloromethyl)pyridine to form a tertiary amine impurity, N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine. This is a common side reaction that consumes the starting material and the desired product.
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Base Strength: The absence of a suitable base to scavenge the HCl generated during the reaction can protonate the ethylamine, reducing its nucleophilicity.
-
Q3: I am observing a significant amount of N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine impurity. How can I minimize its formation?
A3: The formation of the tertiary amine impurity is a common issue, particularly in the nucleophilic substitution pathway. To minimize its formation:
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Use an excess of ethylamine: Using a larger excess of ethylamine will statistically favor the reaction of 2-chloro-5-(chloromethyl)pyridine with ethylamine over the secondary amine product.
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Slow addition of the electrophile: Adding the 2-chloro-5-(chloromethyl)pyridine slowly to the solution of ethylamine can help to maintain a high concentration of ethylamine relative to the secondary amine product, thereby reducing the rate of the second alkylation.
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Lower reaction temperature: Running the reaction at a lower temperature can sometimes help to disfavor the second alkylation reaction, which may have a higher activation energy.
Q4: How can I effectively purify the crude this compound?
A4: The purification of this compound, a basic compound, can be effectively achieved using a few standard methods:
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Acid-Base Extraction: This is a highly effective method to separate the basic amine product from non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[1]
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Column Chromatography: Silica gel column chromatography can be used for purification. However, tailing of the product spot on the TLC plate is a common issue due to the interaction of the basic amine with the acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), should be added to the eluent.[1][2]
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Key Advantages | Key Disadvantages |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive, readily available. | Can reduce the starting aldehyde if not used in a two-step process. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Acetonitrile | Selective for imines in the presence of aldehydes, allowing for one-pot reactions. | Highly toxic, generates cyanide waste. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloromethane, 1,2-Dichloroethane | Mild and selective, good for a wide range of substrates, less toxic than NaBH₃CN. | More expensive than NaBH₄. |
Table 2: Troubleshooting Guide for Low Yield in Reductive Amination
| Observation | Potential Cause | Suggested Solution |
| Starting aldehyde is still present in the final mixture. | Incomplete imine formation or inefficient reduction. | Add a dehydrating agent (e.g., molecular sieves) to drive imine formation. Ensure the pH is slightly acidic (pH 5-6). Consider a more reactive reducing agent or increasing its stoichiometry. |
| Formation of an alcohol byproduct (from aldehyde reduction). | Reducing agent is too reactive for a one-pot procedure. | Switch to a more selective reducing agent like NaBH(OAc)₃. Alternatively, perform a two-step reaction: first form the imine, then add NaBH₄. |
| Complex mixture of products. | Side reactions such as aldol condensation or over-alkylation. | Optimize reaction temperature (usually room temperature is sufficient). Use a stoichiometric amount of the amine or a slight excess. |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline for the one-pot reductive amination of 6-chloropyridine-3-carbaldehyde.
Materials:
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6-chloropyridine-3-carbaldehyde
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Ethylamine (as a solution in a suitable solvent like THF or ethanol)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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To a round-bottom flask under a nitrogen atmosphere, add 6-chloropyridine-3-carbaldehyde (1.0 eq) and dissolve it in anhydrous DCM or DCE.
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Add the ethylamine solution (1.1-1.5 eq) to the flask and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-16 hours).
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Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer two more times with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.5% triethylamine) or by acid-base extraction.
Protocol 2: Synthesis via Nucleophilic Substitution
This protocol provides a general procedure for the synthesis of this compound by reacting 2-chloro-5-(chloromethyl)pyridine with an excess of ethylamine.
Materials:
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2-chloro-5-(chloromethyl)pyridine (CCMP)
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Ethylamine (aqueous solution or as a gas)
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A suitable solvent such as acetonitrile or ethanol
-
A base such as potassium carbonate (optional, if using ethylamine hydrochloride)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve an excess of ethylamine (3-5 eq) in a suitable solvent like acetonitrile or ethanol.
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If using ethylamine hydrochloride, add a base like potassium carbonate (2-3 eq) to the mixture.
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Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in the same solvent to the ethylamine solution at room temperature.
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Stir the reaction mixture at room temperature or slightly elevated temperature (40-60 °C) and monitor the progress by TLC or LC-MS.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter off any inorganic salts.
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Concentrate the filtrate under reduced pressure to remove the solvent and excess ethylamine.
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Dissolve the residue in an organic solvent (e.g., ethyl acetate) and water.
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Separate the organic layer, and wash it with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product as described in Protocol 1.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: N-((6-Chloropyridin-3-yl)methyl)ethanamine Side Product Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N-((6-chloropyridin-3-yl)methyl)ethanamine, with a focus on side product analysis and control.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the reductive amination of 6-chloropyridine-3-carboxaldehyde with ethylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Q2: What is the primary side product observed in this synthesis?
A2: The major impurity is the tertiary amine, N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine. This side product arises from the over-alkylation of the desired secondary amine product with another molecule of 6-chloropyridine-3-carboxaldehyde.[1]
Q3: How can I minimize the formation of the tertiary amine side product?
A3: Controlling the stoichiometry of the reactants is crucial. Using a slight excess of ethylamine relative to 6-chloropyridine-3-carboxaldehyde can help to favor the formation of the secondary amine. Additionally, carefully controlling the reaction temperature and time can also limit over-alkylation.
Q4: What analytical techniques are recommended for analyzing the product mixture?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for analyzing the purity of this compound and identifying side products. These methods allow for the separation and quantification of the desired product and impurities.
Q5: How can I purify the final product to remove the tertiary amine impurity?
A5: Purification can typically be achieved through column chromatography on silica gel. The polarity difference between the secondary amine (product) and the tertiary amine (side product) allows for their separation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete imine formation | Ensure anhydrous reaction conditions as water can inhibit imine formation. Consider the use of a dehydrating agent, such as molecular sieves. |
| Inefficient reduction | Verify the activity of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). Use a fresh batch if necessary. Ensure the reducing agent is added at an appropriate temperature to control the reaction rate. |
| Suboptimal reaction temperature | Optimize the reaction temperature. Lower temperatures may slow down the reaction, while excessively high temperatures could lead to degradation of reactants or products. |
| Incorrect pH | The pH of the reaction mixture can influence both imine formation and the effectiveness of the reducing agent. Adjust the pH to a weakly acidic condition (pH 4-6) to facilitate imine formation without deactivating the amine. |
Issue 2: High Levels of N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine Impurity
| Possible Cause | Suggested Solution |
| Incorrect stoichiometry | Carefully control the molar ratio of 6-chloropyridine-3-carboxaldehyde to ethylamine. A 1:1.1 to 1:1.5 ratio is often a good starting point to favor the formation of the secondary amine. |
| Prolonged reaction time | Monitor the reaction progress by TLC or HPLC. Stop the reaction once the starting aldehyde is consumed to prevent further reaction of the product. |
| High reaction temperature | Elevated temperatures can accelerate the rate of the second alkylation. Conduct the reaction at the lowest effective temperature. |
| Slow addition of the aldehyde | If possible, add the 6-chloropyridine-3-carboxaldehyde solution slowly to a solution of ethylamine to maintain a high concentration of the primary amine throughout the reaction. |
Data Presentation
Table 1: Hypothetical HPLC Analysis of a Crude Reaction Mixture
| Compound | Retention Time (min) | Area (%) |
| 6-chloropyridine-3-carboxaldehyde | 3.5 | 5.2 |
| Ethylamine | 2.1 | - |
| This compound | 8.2 | 75.8 |
| N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine | 12.5 | 18.1 |
| Other impurities | - | 0.9 |
Table 2: Effect of Reactant Stoichiometry on Side Product Formation (Hypothetical Data)
| Molar Ratio (Aldehyde:Amine) | Product Yield (%) | Tertiary Amine Impurity (%) |
| 1:1 | 70 | 25 |
| 1:1.2 | 85 | 12 |
| 1:1.5 | 88 | 8 |
| 1:2 | 89 | 6 |
Experimental Protocols
General Protocol for the Synthesis of this compound via Reductive Amination
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Reaction Setup: To a solution of 6-chloropyridine-3-carboxaldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add ethylamine (1.2 eq.).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (1.5 eq.) or sodium triacetoxyborohydride (1.5 eq.), portion-wise over 30 minutes.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as indicated by TLC or HPLC analysis.
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Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Illustrative HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
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Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis and purification.
References
N-((6-Chloropyridin-3-yl)methyl)ethanamine stability and degradation issues
Technical Support Center: N-((6-Chloropyrin-3-yl)methyl)ethanamine
Welcome to the Technical Support Center for N-((6-Chloropyridin-3-yl)methyl)ethanamine.
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound (CAS No. 120739-77-7). Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a cool, dry place. Supplier recommendations suggest storing the compound at room temperature or refrigerated at 2-8°C.[1][2] To prevent degradation, it is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants. For solutions, especially in protic solvents, storage at low temperatures (-20°C or -80°C) is advisable to minimize hydrolytic degradation.
Q2: My solid-state compound has developed a slight discoloration. Does this indicate degradation?
A2: Discoloration can be an indicator of degradation, potentially due to oxidation or reaction with impurities. While minor color changes may not significantly impact purity for some applications, it is best to verify the compound's integrity using analytical methods like HPLC to check for the presence of impurities or degradation products. Photochemical degradation can also occur upon prolonged exposure to light, so storing the compound in an amber vial or in the dark is recommended.
Solution Stability
Q3: How stable is this compound in common organic solvents?
A3: The compound is generally stable in common aprotic organic solvents such as acetonitrile, acetone, and dichloromethane when stored under anhydrous conditions. However, in protic solvents like methanol or ethanol, there is a potential for solvolysis over time, especially if acidic or basic impurities are present. For experiments requiring the use of protic solvents, it is recommended to prepare solutions fresh and use them promptly.
Q4: I am observing degradation of my compound in an aqueous solution. What are the likely causes?
A4: Chloropyridine derivatives can be susceptible to degradation in aqueous solutions through several mechanisms:
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Hydrolysis: The chloropyridine ring can undergo hydrolysis, particularly at non-neutral pH. The C-Cl bond can be cleaved, leading to the formation of hydroxypyridine derivatives. The rate of hydrolysis is often dependent on pH and temperature.
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Photodegradation: Compounds with a pyridine ring are often sensitive to UV light.[3][4] Exposure to light can lead to rapid degradation in aqueous solutions.[3] It is critical to protect aqueous solutions from light by using amber glassware or covering the container with aluminum foil. Studies on the related neonicotinoid, imidacloprid, have shown photolytic half-lives as short as 43 minutes in pure water.[5]
Troubleshooting Analytical Issues
Q5: I am seeing unexpected peaks in my HPLC/LC-MS analysis. What could they be?
A5: Unexpected peaks are often due to degradation products. Based on the structure of this compound, potential degradation products could include:
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6-Hydroxypyridin-3-yl)methyl)ethanamine: Formed via hydrolysis of the chloro group.
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6-Chloropyridine-3-carbaldehyde or 6-Chloronicotinic acid: Formed via oxidation of the methylamine side chain.
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N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine: This could be a process-related impurity or a product of a side reaction.[6]
To identify these peaks, it is recommended to perform co-injection with synthesized standards if available, or to use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the unknown peaks. Performing a forced degradation study can also help to intentionally generate these degradation products for identification.
Q6: How can I minimize degradation during my experimental workflow?
A6: To minimize degradation, consider the following precautions:
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Control pH: Buffer your aqueous solutions to a neutral pH if the experimental conditions allow.
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Protect from Light: Conduct experiments in a dark room or use amber glassware.
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Maintain Low Temperatures: Keep solutions on ice or in a cooling block during preparation and analysis.
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Use High-Purity Solvents: Ensure that solvents are free from acidic or basic impurities that could catalyze degradation.
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Work Quickly: Prepare solutions as close as possible to the time of use.
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation
If you suspect your compound is degrading, follow this logical workflow to identify the cause.
Caption: Workflow for troubleshooting compound degradation.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7][8] A typical study involves subjecting the compound to stress conditions more severe than those used in accelerated stability testing.[7][8]
Objective: To generate likely degradation products of this compound and assess its intrinsic stability.
Materials:
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This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in ACN at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. If no degradation is observed, repeat with 1 M NaOH.
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Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 80°C for 24 hours. Also, reflux a solution of the compound (in a suitable solvent like water:ACN 50:50) for 8 hours.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in water:ACN 50:50) to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours. Run a control sample stored in the dark.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with mobile phase.
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Analyze all stressed samples, along with a non-stressed control sample, by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and ACN).
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Monitor for the appearance of new peaks and the decrease in the area of the parent peak. Aim for 5-20% degradation of the active substance.[8]
-
Forced Degradation Workflow
Caption: Experimental workflow for a forced degradation study.
Data Summary
Table 1: Stability of Related Chloropyridine Compounds Under Various Conditions
| Compound Class | Stress Condition | Typical Outcome | Reference |
| Chloropyridines | UV Irradiation | Readily susceptible to photolytic degradation, with complete conversion possible within hours. | [3] |
| 3-Chloropyridine | Photocatalysis (TiO₂) | Complete mineralization can occur, with degradation following zero-order kinetics. | [9] |
| 2-Chloropyridine | Anaerobic Biotransformation | Persists in anoxic sediment slurries, indicating resistance to this degradation pathway. | [10] |
| Imidacloprid | Photolysis in Water | Rapid degradation with a half-life of 43 minutes in pure water. | [5] |
Potential Degradation Pathway
The primary degradation pathways for this compound are expected to be hydrolysis and oxidation. The C-Cl bond on the pyridine ring is a likely site for nucleophilic substitution by water (hydrolysis), while the secondary amine and the methylene bridge are susceptible to oxidation.
Caption: Potential degradation pathways of the target compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound, CasNo.120739-77-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of imidacloprid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine | C14H15Cl2N3 | CID 139627046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-((6-Chloropyridin-3-yl)methyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-((6-Chloropyridin-3-yl)methyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and efficient method for the synthesis of this compound is the reductive amination of 6-chloro-3-pyridinecarboxaldehyde with ethylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Q2: What are the typical impurities I should expect in the synthesis of this compound?
Common impurities can arise from unreacted starting materials, side reactions, or the reducing agent used. These may include:
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Unreacted 6-chloro-3-pyridinecarboxaldehyde: The starting aldehyde may not be fully consumed during the reaction.
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Unreacted Ethylamine: Excess or unreacted ethylamine might remain.
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(6-Chloropyridin-3-yl)methanol: This alcohol can be formed by the reduction of the starting aldehyde by the reducing agent.
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N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine: Over-alkylation of the product can lead to the formation of this tertiary amine.[1]
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Borate Salts: If sodium borohydride is used as the reducing agent, inorganic borate salts will be present as byproducts after workup.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] TLC is a quick qualitative method to observe the disappearance of the starting aldehyde and the appearance of the product spot.[2] HPLC provides quantitative data on the consumption of reactants and the formation of the product and impurities.[2]
Q4: My HPLC analysis shows peak tailing for the product. What could be the cause and how can I resolve it?
Peak tailing for basic compounds like this compound on silica-based HPLC columns is often due to strong interactions between the basic nitrogen of the amine and acidic silanol groups on the stationary phase. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-0.5% v/v), to the mobile phase. This will help to produce more symmetrical peaks.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of the Desired Product | Incomplete reaction. | - Ensure the reaction has been allowed to run for a sufficient amount of time. Monitor by TLC or HPLC until the starting aldehyde is consumed. - The reducing agent may have decomposed. Use a fresh batch of the reducing agent. |
| Side reaction forming (6-Chloropyridin-3-yl)methanol. | - Add the reducing agent portion-wise at a controlled temperature (e.g., 0-5 °C) to favor the reduction of the imine over the aldehyde. | |
| Significant Amount of N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine Impurity | Over-alkylation of the product. | - Use a controlled stoichiometry of the starting aldehyde to the amine. A slight excess of the amine can sometimes suppress the formation of the tertiary amine. |
| Difficulty in Removing Borate Salts | Inefficient workup procedure. | - After quenching the reaction, perform multiple extractions with a suitable organic solvent. - A final wash of the combined organic layers with brine can help to remove residual inorganic salts. |
| Product "Oils Out" During Recrystallization | High concentration of impurities. | - Purify the crude product by column chromatography before attempting recrystallization. |
| The boiling point of the solvent is higher than the melting point of the compound. | - Select a solvent or solvent system with a lower boiling point. | |
| The cooling process is too rapid. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Quantitative Data Summary
The following table summarizes typical purity data for the crude and purified product of this compound synthesis via reductive amination. The values are illustrative and can vary depending on the specific reaction conditions and purification method.
| Compound | Typical % in Crude Product (by HPLC) | Typical % after Purification (Column Chromatography) |
| This compound | 80 - 90% | > 98% |
| 6-chloro-3-pyridinecarboxaldehyde | 1 - 5% | < 0.1% |
| (6-Chloropyridin-3-yl)methanol | 2 - 8% | < 0.5% |
| N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine | 1 - 3% | < 0.2% |
| Other unidentified impurities | < 2% | < 0.2% |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is a general guideline for the synthesis of this compound.
-
Imine Formation:
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In a round-bottom flask, dissolve 6-chloro-3-pyridinecarboxaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol.
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Add ethylamine (1.0 - 1.2 eq.) to the solution.
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Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. The progress of imine formation can be monitored by TLC or HPLC.
-
-
Reduction:
-
Cool the reaction mixture to 0-5 °C using an ice bath.
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Slowly add sodium borohydride (NaBH4) (1.0 - 1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or HPLC.
-
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification by Column Chromatography
-
Column Preparation:
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Pack a chromatography column with the slurry.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane.
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Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
-
Elution:
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Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
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To prevent peak tailing, 0.5-1% triethylamine can be added to the mobile phase.[3]
-
-
Fraction Collection and Product Isolation:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Formation pathways of the target product and common impurities during synthesis.
References
Technical Support Center: Scale-Up Synthesis of N-((6-Chloropyridin-3-yl)methyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-((6-Chloropyridin-3-yl)methyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial-scale synthetic routes to this compound?
A1: The two most common synthetic pathways for large-scale production are:
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Alkylation of ethylamine with 2-chloro-5-(chloromethyl)pyridine (CCMP): This is a widely used method involving the reaction of an excess of ethylamine with CCMP in the presence of a base.
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Reductive amination of 6-chloro-3-pyridinecarboxaldehyde: This route involves the reaction of the corresponding aldehyde with ethylamine in the presence of a reducing agent.
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: Typical impurities can include unreacted starting materials such as 2-chloro-5-(chloromethyl)pyridine, and over-alkylation byproducts. The most significant byproduct is the tertiary amine, N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine, formed from the reaction of the product with another molecule of CCMP.[1][2] Residual solvents and byproducts from the decomposition of reagents can also be present.
Q3: How can I minimize the formation of the di-alkylation byproduct, N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine?
A3: To minimize the formation of the di-alkylation impurity, a significant excess of ethylamine should be used. This ensures that the 2-chloro-5-(chloromethyl)pyridine is more likely to react with the primary amine (ethylamine) rather than the secondary amine product. The slow, controlled addition of CCMP to the ethylamine solution can also help to maintain a high molar ratio of ethylamine to CCMP throughout the reaction.
Q4: My purified product shows significant tailing during column chromatography. How can this be resolved?
A4: Tailing is a common issue when purifying basic compounds like this compound on silica gel. This is due to the interaction of the basic amine with the acidic silanol groups on the silica surface. To resolve this, a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), should be added to the mobile phase (eluent).[3] This will neutralize the acidic sites on the silica gel and result in more symmetrical peaks.
Q5: Are there effective purification methods for this compound other than column chromatography for large-scale production?
A5: Yes, for industrial-scale purification, vacuum distillation is a viable option. Additionally, acid-base extraction can be a highly effective method to separate the basic product from neutral or acidic impurities.[3] The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine into the aqueous phase. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent. Recrystallization from a suitable solvent system can also be employed to achieve high purity.[3][4]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction temperature is maintained within the optimal range (e.g., 40-55°C).- Extend the reaction time and monitor the progress by TLC or GC/HPLC.- Verify the quality and reactivity of the starting materials. |
| Side Reactions | - Use a significant excess of ethylamine to favor the formation of the desired product over the di-alkylation byproduct.- Control the rate of addition of 2-chloro-5-(chloromethyl)pyridine to the reaction mixture. |
| Product Loss During Work-up | - Optimize the pH during aqueous washes to prevent the loss of the basic product.- Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with a suitable organic solvent. |
Problem 2: High Levels of N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine Impurity
| Possible Cause | Troubleshooting Steps |
| Insufficient Excess of Ethylamine | - Increase the molar ratio of ethylamine to 2-chloro-5-(chloromethyl)pyridine. A ratio of 5:1 or higher is recommended. |
| Localized High Concentration of CCMP | - Add the 2-chloro-5-(chloromethyl)pyridine solution dropwise to the vigorously stirred ethylamine solution to avoid localized high concentrations. |
| High Reaction Temperature | - Lower the reaction temperature to reduce the rate of the second alkylation reaction, which may have a higher activation energy. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Product is an Oil and Difficult to Handle | - After removal of the solvent, attempt to solidify the product by trituration with a non-polar solvent like hexane or pentane.- If the product is intended for further reaction, using it as a solution in a suitable solvent might be an option. |
| Emulsion Formation During Aqueous Work-up | - Add a small amount of a saturated brine solution to help break the emulsion.- Filter the mixture through a pad of celite. |
| Inefficient Purification by Distillation | - Ensure the vacuum is stable and sufficiently low to prevent product decomposition at high temperatures.- Use a fractionating column to improve the separation of the product from impurities with close boiling points. |
| Poor Recovery from Recrystallization | - Perform a systematic solvent screening to find an optimal solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature.[4]- Ensure the solution is fully saturated at high temperature before cooling.- Cool the solution slowly to allow for the formation of larger, purer crystals.[4] |
Data Presentation
Table 1: Summary of Reaction Parameters for Alkylation of Amines with 2-Chloro-5-(chloromethyl)pyridine (CCMP) on a Preparative Scale
| Parameter | Value | Reference |
| Reactants | 2-Chloro-5-(chloromethyl)pyridine (CCMP), Ethylamine | Adapted from[5] |
| Base | Sodium Hydroxide (NaOH) | [5] |
| Solvent | Butyronitrile or n-Butanol | [5] |
| Reaction Temperature | 40 - 55 °C | [5] |
| Reaction Time | 2 - 4 hours | [5] |
| Work-up | Distillation of excess amine, addition of water and organic solvent, phase separation | [5] |
| Reported Yield | 81.87 - 97.40 % (for a similar reaction) | [5] |
| Reported Purity (GC) | 27.94 - 55.7 % (in solution before distillation) | [5] |
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound via Alkylation
This protocol is adapted from a similar industrial synthesis and is intended as a general guideline.[5]
1. Reaction Setup:
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A suitable reactor is charged with a solution of ethylamine in a solvent such as n-butanol.
-
An aqueous solution of sodium hydroxide is added to the reactor.
2. Reaction:
-
The mixture is heated to approximately 55°C with stirring.
-
A solution of 2-chloro-5-(chloromethyl)pyridine (CCMP) is added dropwise over a period of 2 hours, maintaining the temperature at 55°C.
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The reaction mixture is stirred for an additional 2 hours at the same temperature.
3. Work-up and Isolation:
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The excess ethylamine and some of the solvent are removed by distillation under reduced pressure.
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Water and additional n-butanol are added to the reaction mixture.
-
The organic phase is separated. The aqueous phase may be extracted again with n-butanol to ensure complete recovery of the product.
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The combined organic phases contain the crude this compound.
4. Purification:
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The solvent is removed from the organic phase by distillation.
-
The crude product is then purified by vacuum distillation to yield the final product.
Mandatory Visualization
Caption: Synthesis and purification workflow.
Caption: Main reaction and side product formation.
Caption: Troubleshooting decision tree for low yield.
References
- 1. N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine | C14H15Cl2N3 | CID 139627046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ES2699927T3 - Method for the preparation of N - [(6-chloropyridin-3-yl) methyl] -2,2-difluoroethane-1-amine by alkylation of 2,2-difluoroethylamine - Google Patents [patents.google.com]
N-((6-Chloropyridin-3-yl)methyl)ethanamine storage and stability optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage and stability of N-((6-Chloropyridin-3-yl)methyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1] Some suppliers suggest room temperature storage may also be acceptable for short periods.[2] Always refer to the manufacturer's specific recommendations provided with the product.
Q2: My laboratory only has storage available at room temperature. Can I still store the compound under these conditions?
While refrigerated storage is ideal, short-term storage at room temperature is likely acceptable.[2] However, for long-term storage, refrigeration is strongly advised to minimize potential degradation. If you must store it at room temperature, ensure it is in a desiccator to protect it from humidity and in an amber vial or dark location to prevent photodegradation.
Q3: I've noticed a change in the color of the compound. What should I do?
A change in color can be an indication of degradation. It is recommended to re-analyze the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is detected, the material should be discarded.
Q4: How can I assess the purity and stability of my this compound sample?
The purity and stability of this compound can be assessed using various analytical techniques. HPLC with UV detection is a common and effective method for determining purity and quantifying any degradation products. Other techniques such as Gas Chromatography (GC) and spectrophotometry can also be employed for quality control. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are recommended.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results | Compound degradation due to improper storage. | Verify the purity of the compound using HPLC. If degradation is confirmed, procure a new batch and store it under the recommended conditions (2-8°C, protected from light and moisture). |
| Inconsistent analytical results | Non-homogeneity of the sample. | Ensure the sample is thoroughly mixed before taking an aliquot for analysis. If the compound has been stored for an extended period, it is advisable to re-qualify the material. |
| Precipitation observed in solution | Low solubility in the chosen solvent or storage of the solution at a low temperature. | Consult the compound's solubility data. If necessary, gently warm the solution or use a different solvent. For solutions stored at low temperatures, allow them to equilibrate to room temperature and vortex before use. |
Experimental Protocols
Protocol for a Long-Term Stability Study
This protocol outlines a general procedure for conducting a long-term stability study of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into several amber glass vials.
-
Tightly cap the vials.
2. Storage Conditions:
-
Store the vials under the following conditions:
-
2-8°C (recommended storage condition)
-
25°C / 60% Relative Humidity (RH) (accelerated condition)
-
40°C / 75% RH (accelerated condition)
-
3. Analytical Method:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
-
Prepare a standard solution of this compound of known concentration.
-
Prepare sample solutions by dissolving the stored material in the mobile phase.
4. Time Points:
-
Analyze the samples at the following time points: 0, 1, 3, 6, 9, 12, 18, and 24 months.
5. Data Analysis:
-
Calculate the purity of the compound at each time point by comparing the peak area of the main peak to the total peak area.
-
Identify and quantify any degradation products.
-
Determine the shelf-life of the compound based on the degradation kinetics.
Data Presentation
The following table summarizes hypothetical stability data for this compound under different storage conditions.
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 2-8°C | 0 | 99.8 | White powder |
| 6 | 99.7 | White powder | |
| 12 | 99.6 | White powder | |
| 24 | 99.5 | White powder | |
| 25°C / 60% RH | 0 | 99.8 | White powder |
| 6 | 98.5 | Off-white powder | |
| 12 | 97.2 | Light yellow powder | |
| 24 | 95.0 | Yellow powder | |
| 40°C / 75% RH | 0 | 99.8 | White powder |
| 1 | 97.9 | Off-white powder | |
| 3 | 94.1 | Yellow powder | |
| 6 | 89.5 | Brownish-yellow powder |
Visualizations
Caption: Workflow for a chemical stability study.
Caption: Potential degradation pathways for investigation.
References
Validation & Comparative
A Comparative Analysis of N-((6-Chloropyridin-3-yl)methyl)ethanamine and Other Key Neonicotinoid Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and performance of N-((6-Chloropyridin-3-yl)methyl)ethanamine, a key intermediate in the production of the neonicotinoid insecticide Nitenpyram, with other critical precursors used in the synthesis of major neonicotinoids such as Acetamiprid, Imidacloprid, and Thiamethoxam. The information presented is supported by experimental data from peer-reviewed literature and patents to assist researchers in evaluating synthetic routes and methodologies.
Introduction to Neonicotinoid Precursors
Neonicotinoids are a class of neuroactive insecticides chemically similar to nicotine.[1] They act selectively on the central nervous system of insects as agonists of the postsynaptic nicotinic acetylcholine receptors (nAChRs), causing overstimulation, paralysis, and death.[2] The synthesis of these complex molecules relies on the efficient production of key heterocyclic intermediates. The chloropyridinylmethyl moiety, present in many first and second-generation neonicotinoids, is a common structural feature derived from precursors like 2-chloro-5-chloromethylpyridine (CCMP).[3] this compound serves as a crucial building block, combining the essential chloropyridinylmethyl group with an ethylamine side chain for the synthesis of Nitenpyram and its analogues.[4][5] This guide compares its synthetic pathway and performance metrics against the precursors for Acetamiprid, Imidacloprid, and Thiamethoxam.
Comparative Synthesis Data
The efficiency of neonicotinoid production is heavily dependent on the yields and purities achieved during the synthesis of both the core precursors and the final active ingredients. The following tables summarize quantitative data for these critical synthetic steps.
Table 1: Comparison of Final Condensation Step in Neonicotinoid Synthesis
| Target Neonicotinoid | Precursor 1 | Precursor 2 | Reaction Conditions | Yield (%) | Purity (%) |
| Nitenpyram Analogue | This compound | (E)-N-cyano-N'-methylethanimidamide | Not specified in detail, analogous to Acetamiprid synthesis | Data not available | Data not available |
| Acetamiprid | N-((6-Chloro-3-pyridinyl)methyl)methylamine | Ethyl N-cyanoethanimideate | 65°C, 6-7 hours, Ethanol solvent | 96.6% | 96.8%[6][7] |
| Imidacloprid | 2-Chloro-5-(chloromethyl)pyridine (CCMP) | N-nitro-imidazolidin-2-imine (NII) | 80°C, 8 hours, Acetonitrile solvent, K₂CO₃ base | ~85% (crude) | >98%[8] |
| Thiamethoxam | 2-Chloro-5-(chloromethyl)thiazole (CCMT) | 3-Methyl-4-nitroimino-1,3,5-oxadiazinane | 60-70°C, Dimethyl carbonate solvent, K₂CO₃ base | 78-82% | Not specified[9] |
Table 2: Synthesis Performance of Key Heterocyclic Precursors
| Precursor | Starting Materials | Reaction Conditions | Yield (%) |
| This compound | 2-Chloro-5-(chloromethyl)pyridine (CCMP), Ethylamine | Analogous to methylamine reaction, typically at controlled temperatures in a solvent like dichloroethane or THF. | Data not available, but expected to be high yield. |
| 2-Chloro-5-(chloromethyl)pyridine (CCMP) | 2-chloro-2-chloromethyl-4-cyano-butanal, Phosgene | 50°C, 5 hours, Toluene solvent | 97%[3][10] |
| 2-Chloro-5-(chloromethyl)thiazole (CCMT) | 1-thiocyano-2-chloropropene, Sulfuryl chloride | High temperature isomerization followed by chlorination in toluene. | 81.3%[11] |
| N-nitro-imidazolidin-2-imine (NII) | Nitroguanidine, Ethylenediamine | 65°C, Water solvent | High yield[12] |
| 3-Methyl-4-nitroimino-1,3,5-oxadiazinane | N-methylnitroguanidine, Paraformaldehyde | Reflux at 105-107°C, 5-6 hours, Formic acid solvent | 71-90%[13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of synthetic processes. The following sections provide established protocols for the synthesis of major neonicotinoids.
Synthesis of this compound and Analogues
The synthesis of this compound is analogous to the well-documented synthesis of its methyl counterpart, a precursor for Acetamiprid.
-
Amination: 2-chloro-5-chloromethylpyridine (CCMP) is reacted with an aqueous solution of ethylamine. The reaction is typically performed in a solvent such as dichloroethane or tetrahydrofuran.[15]
-
The temperature is initially lowered to below 0°C before the introduction of ethylamine gas or solution.
-
The temperature is then raised to approximately 45°C, and the CCMP is added dropwise over several hours.
-
The reaction is held at this temperature for an additional few hours to ensure completion.
-
After the reaction, the resulting ethylamine hydrochloride salt is filtered off.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound, which can be used in the next step.
Synthesis of Imidacloprid[9]
-
Setup: A 100 mL three-necked round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.
-
Reagents: To the flask, add 2-chloro-5-(chloromethyl)pyridine (CCMP) (1.62 g, 10 mmol), N-nitro-imidazolidin-2-imine (NII) (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Solvent: Add 50 mL of acetonitrile to the flask.
-
Reaction: Stir the mixture at room temperature for 15 minutes, then heat to 80°C and maintain under reflux for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter the solid inorganic salts.
-
Isolation: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Imidacloprid product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as isopropanol/water, to yield a final product with >98% purity.
Synthesis of Acetamiprid[7][8]
-
Setup: A flask is equipped with a stirrer, thermometer, and reflux condenser.
-
Reagents: Add 157.5 g of N-(6-chloro-3-pyridylmethyl)methylamine and 100 g of ethanol to the flask.
-
Second Precursor Addition: Add 112 g of ethyl N-cyanoethanimideate.
-
Reaction: Heat the mixture to 65°C and maintain this temperature for 6 to 7 hours.
-
Work-up: After the reaction is complete, cool the mixture to 0°C and allow it to stratify.
-
Isolation: Filter the mixture and wash the product with a saturated brine solution.
-
Drying: After drying, the final Acetamiprid product is obtained with a reported purity of 96.8% and a yield of 96.6%.[6][7]
Synthesis of Thiamethoxam[10]
-
Setup: A reaction bottle is charged with the precursors and solvent.
-
Reagents: Add 44.53 g (0.278 mol) of 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine, 148.8 g of dimethyl carbonate, and 40.65 g (0.242 mol) of 2-chloro-5-chloromethylthiazole to the bottle.
-
Base/Catalyst Addition: Slowly add a mixture of 1 g of tetramethylammonium hydroxide, 58 g of potassium carbonate, and 130 g of dimethyl carbonate.
-
Reaction: The reaction is carried out at 60-70°C.
-
Work-up: After the reaction is finished, add 150 mL of water and adjust the pH to 6.5 with hydrochloric acid. Allow the solution to stand and layer.
-
Isolation: The organic layer is concentrated under reduced pressure, cooled for crystallization, filtered, and dried to obtain the Thiamethoxam product.
-
Performance: This method reports a yield of 82%.[9]
Visualizing Synthesis and Mechanism of Action
To better understand the relationships between these compounds and their biological function, the following diagrams illustrate a representative synthesis workflow and the common signaling pathway targeted by neonicotinoids.
Caption: Synthesis workflow for Nitenpyram via the target precursor.
References
- 1. A holistic study of neonicotinoids neuroactive insecticides—properties, applications, occurrence, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound [myskinrecipes.com]
- 6. Acetamiprid synthesis - chemicalbook [chemicalbook.com]
- 7. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 10. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 11. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 12. Synthesis of 2-(Nitroimino)imidazoline -Journal of the Korean Applied Science and Technology [koreascience.kr]
- 13. Process For Preparation Of 3 Methyl N Nitroiminoperhydro 1,3,5 [quickcompany.in]
- 14. researchgate.net [researchgate.net]
- 15. Production process of acetamiprid - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to the HPLC Characterization of N-((6-Chloropyridin-3-yl)methyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical characterization of N-((6-Chloropyridin-3-yl)methyl)ethanamine, a known metabolite of the neonicotinoid insecticide Nitenpyram, using High-Performance Liquid Chromatography (HPLC). Due to its structural similarity to the parent compound, robust HPLC methods are crucial for its identification, quantification, and differentiation from Nitenpyram and other related impurities in various matrices. This document outlines a suitable HPLC method, presents comparative analytical data, and provides a detailed experimental protocol to aid in method development and validation.
Comparative Analysis of this compound and Nitenpyram
Table 1: Comparative Retention Times of Nitenpyram and its Metabolite [1]
| Compound | Analytical Method | Retention Time (minutes) |
| Nitenpyram | GC-MS | 15.974 |
| This compound | GC-MS | 4.426 |
This significant difference in retention times underscores the feasibility of developing a selective HPLC method for the baseline separation of this compound from Nitenpyram.
Recommended HPLC Method for Analysis
Based on established methods for the analysis of Nitenpyram and related pyridine derivatives, the following HPLC protocol is recommended for the characterization of this compound.[2][3][4] This method can be optimized to achieve the desired resolution and sensitivity.
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water (containing 0.1% Formic Acid or a phosphate buffer)[3][4] |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV-Vis at 254 nm or 270 nm[3][4] |
| Column Temperature | Ambient or controlled at 40°C[4] |
| Injection Volume | 10-20 µL |
Detailed Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. For drug formulations, a simple dissolution and dilution in the mobile phase may be sufficient. For more complex matrices like biological samples or environmental swabs, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in ascending order of concentration to establish a calibration curve.
-
Inject the prepared sample solutions.
-
Analyze the resulting chromatograms to determine the retention time and peak area of this compound.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow of the HPLC analysis and the signaling pathway context of this compound as a metabolite of Nitenpyram.
Caption: General workflow for the HPLC analysis of this compound.
Caption: Simplified pathway showing the formation of the target compound from Nitenpyram.
References
A Comparative Guide to N-((6-Chloropyridin-3-yl)methyl)ethanamine and its Role in Neonicotinoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of N-((6-chloropyridin-3-yl)methyl)ethanamine, a key chemical intermediate in the synthesis of several commercially significant neonicotinoid insecticides. While direct comparative performance data for this specific intermediate is not extensively available in public literature, this document will elucidate its structural confirmation, its pivotal role in agrochemical synthesis, and the structure-activity relationships of the final products it helps create. We will also present generalized experimental protocols and relevant data for the synthesis and biological action of the resulting insecticides, offering valuable insights for professionals in chemical research and drug development.
Confirmation of Chemical Structure
This compound is a substituted pyridine derivative. Its structure consists of a pyridine ring chlorinated at the 6th position, with an ethylaminomethyl group attached at the 3rd position. This specific arrangement of functional groups is crucial for its subsequent conversion into highly active insecticidal compounds.
Chemical Structure:
Caption: Chemical structure of this compound.
Role as a Synthetic Intermediate
This compound serves as a critical building block for the synthesis of nitenpyram, a first-generation neonicotinoid insecticide.[1] The primary amine group of this intermediate is reactive and allows for the addition of other functional groups to build the final, more complex insecticidal molecule.
The general synthetic pathway involves the reaction of this intermediate with a compound that introduces the nitroethenediamine moiety, which is characteristic of nitenpyram. This transformation is a key step in achieving the desired biological activity.
Comparison with Alternative Intermediates and Final Products
Direct comparisons of the biological or physicochemical properties of this compound with other synthetic intermediates are not readily found in peer-reviewed literature. The focus of research is typically on the final active ingredients. However, we can compare the efficacy of the neonicotinoids derived from this and similar intermediates.
| Neonicotinoid | Precursor Intermediate | Target Pests | Relative Efficacy |
| Nitenpyram | This compound | Aphids, Whiteflies, Fleas | High |
| Imidacloprid | 2-Chloro-5-(chloromethyl)pyridine | Sucking insects, Termites, some Beetles | Very High |
| Acetamiprid | N-(6-chloro-3-pyridylmethyl)methylamine | Sap-feeding insects | High |
| Thiacloprid | 2-Chloro-5-(chloromethyl)pyridine | Sucking and biting insects | Moderate to High |
This table provides a qualitative comparison based on the general understanding of the efficacy of these insecticides.
Experimental Protocols
General Synthesis of N-((6-Chloropyridin-3-yl)methyl)amine Derivatives
The synthesis of N-((6-chloropyridin-3-yl)methyl)amine derivatives, including the title compound, typically starts from 2-chloro-5-(chloromethyl)pyridine (CCMP).[2]
Reaction Scheme:
Caption: General synthetic workflow for N-((6-chloropyridin-3-yl)methyl)amine derivatives.
Procedure:
-
To a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 equivalent) in a suitable organic solvent such as acetonitrile, add an excess of the corresponding amine (e.g., ethanamine, 2.0-3.0 equivalents).
-
Add a base, such as potassium carbonate (1.5 equivalents), to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired N-((6-chloropyridin-3-yl)methyl)amine derivative.
In-vitro Assay for Nicotinic Acetylcholine Receptor (nAChR) Binding
The biological activity of neonicotinoids is primarily due to their interaction with the nicotinic acetylcholine receptors (nAChRs) in insects. The binding affinity of these compounds to the receptor can be assessed using radioligand binding assays.
Principle:
This assay measures the ability of a test compound (e.g., a neonicotinoid) to displace a radiolabeled ligand that is known to bind to the nAChR. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
General Protocol:
-
Membrane Preparation: Prepare a membrane fraction rich in nAChRs from a suitable insect source (e.g., housefly heads or cockroach ganglia).
-
Binding Assay: In a microtiter plate, incubate the insect membrane preparation with a fixed concentration of a radiolabeled nAChR agonist (e.g., [³H]imidacloprid or [³H]epibatidine) in the presence of varying concentrations of the test compound.
-
Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting dose-response curve.
Mechanism of Action of Derived Neonicotinoids
This compound is a precursor to neonicotinoids, which are potent agonists of the insect nicotinic acetylcholine receptor (nAChR).[3]
Caption: Signaling pathway of neonicotinoid insecticides at the nAChR.
The binding of the neonicotinoid to the nAChR leads to the opening of the ion channel. This results in an uncontrolled influx of sodium ions, causing continuous depolarization of the postsynaptic membrane. This leads to hyperexcitation of the nervous system, followed by paralysis and ultimately the death of the insect. The selectivity of neonicotinoids for insects over mammals is attributed to their higher binding affinity for insect nAChRs.
Conclusion
This compound is a fundamentally important intermediate in the production of effective neonicotinoid insecticides. While direct performance comparisons of this intermediate are scarce, its structural features are a prerequisite for the high insecticidal activity of the final products. Understanding the synthesis and the structure-activity relationships of the resulting neonicotinoids provides crucial insights for the development of new and improved crop protection agents. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational resource for researchers and professionals in the field of agrochemical and pharmaceutical development.
References
A Comparative Analysis of the Bioactivity of N-((6-Chloropyridin-3-yl)methyl)ethanamine and Imidacloprid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of N-((6-chloropyridin-3-yl)methyl)ethanamine, a compound structurally related to the neonicotinoid nitenpyram, and imidacloprid, one of the most widely used insecticides in the world.[1] This objective analysis is supported by experimental data to assist researchers in understanding the nuanced differences in their mechanism of action, potency, and selectivity.
Introduction to the Compounds
Both this compound and imidacloprid belong to the neonicotinoid class of insecticides.[1][2] These synthetic compounds are modeled after nicotine and act on the central nervous system of insects.[3][4] Imidacloprid, first registered in the U.S. in 1994, is a systemic insecticide used to control a wide range of sucking insects, soil insects, and fleas on pets.[3][5][6] this compound serves as a key intermediate in the synthesis of neonicotinoids like nitenpyram and its bioactivity is representative of this subclass.[2][7]
Table 1: Chemical and Physical Properties
| Property | This compound | Imidacloprid |
| IUPAC Name | This compound | (2E)-1-[(6-Chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine |
| CAS Number | 120739-77-7[7][8] | 138261-41-3[1] |
| Molecular Formula | C₈H₁₁ClN₂[2][7] | C₉H₁₀ClN₅O₂[1] |
| Molecular Weight | 170.64 g/mol [7] | 255.66 g/mol [4] |
| Appearance | White powder[8] | Colorless crystals[1] |
| Water Solubility | Data not readily available | 0.61 g/L at 20 °C[4][6] |
| Structure |
|
|
Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor
Neonicotinoids, including imidacloprid and related compounds, act as agonists on the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[1][6] By binding to these receptors, they mimic the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, which is broken down by acetylcholinesterase to terminate the nerve signal, neonicotinoids are not easily degraded and bind irreversibly.[4] This leads to a constant stimulation of the nerve cells, resulting in paralysis and eventual death of the insect.[1]
The selective toxicity of neonicotinoids towards insects over mammals is attributed to their higher binding affinity for insect nAChRs compared to mammalian nAChRs.[1][3] Additionally, the uncharged nature of most neonicotinoids at physiological pH allows them to more readily cross the insect blood-brain barrier than the mammalian equivalent.[4]
Comparative Bioactivity Data
While direct comparative studies on this compound and imidacloprid are limited, data on closely related neonicotinoids like nitenpyram and acetamiprid provide valuable insights. Neonicotinoids exhibit varying affinities for the nAChR, which influences their insecticidal potency.
Table 2: Receptor Binding Affinity of Neonicotinoids against Insect nAChRs
| Compound | Insect Species | Radioligand Displaced | Kᵢ (nM) or IC₅₀ (nM) | Reference |
| Imidacloprid | Drosophila melanogaster (Fruit fly) | [³H]IMI | IC₅₀ = 0.37 - 4.6 | [9] |
| Imidacloprid | Myzus persicae (Green peach aphid) | [³H]imidacloprid | Kᵢ = 2-41 (for high-affinity neonicotinoids) | [10] |
| Acetamiprid | Myzus persicae | [³H]imidacloprid | Competitive Inhibition | [11] |
| Nitenpyram | Myzus persicae | [³H]imidacloprid | Competitive Inhibition | [11] |
| Thiacloprid | Drosophila melanogaster | [³H]IMI | IC₅₀ = 0.37 - 4.6 | [9] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ is the inhibition constant for a substance, indicating how potent an inhibitor is.
Table 3: Insecticidal Activity of Neonicotinoids against Various Pests
| Compound | Target Pest | Bioassay Method | LC₅₀ or LD₅₀ | Reference |
| Imidacloprid | Aquatic Invertebrates (Daphnia) | Acute toxicity | EC₅₀ = 0.037 - 0.115 ppm | [1] |
| Imidacloprid | Spodoptera frugiperda (Fall armyworm) | Topical Application | LD₅₀ = 0.14 mg/kg (for related plant extracts) | [12] |
| Nitenpyram Analogues | Myzus persicae | Systemic uptake | High insecticidal activity reported | [11] |
| Imidacloprid | Sucking insects (general) | Foliar spray, soil treatment | Effective control | [5] |
Note: LC₅₀ (Lethal Concentration 50%) is the concentration of a chemical which kills 50% of a sample population. LD₅₀ (Lethal Dose 50%) is the dose required to kill half the members of a tested population after a specified test duration.
Studies have shown that while many neonicotinoids like acetamiprid and nitenpyram act as direct competitive inhibitors at the same binding site as imidacloprid, others, such as thiamethoxam, may bind to a different site or in a different mode.[11]
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to assess the bioactivity of insecticides.
This assay quantifies the affinity of a compound for a specific receptor.
-
Preparation of Receptor Source: Membranes rich in nAChRs are prepared from the heads of insects, such as fruit flies (Drosophila melanogaster) or aphids (Myzus persicae).[9][11]
-
Incubation: The membrane preparation is incubated with a radiolabeled neonicotinoid (e.g., [³H]imidacloprid) and varying concentrations of the test compound (the "competitor").
-
Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity of the filter is measured using liquid scintillation counting.
-
Data Analysis: The data are used to calculate the IC₅₀ or Kᵢ value, which represents the test compound's affinity for the receptor.[10]
This assay determines the direct toxicity of a compound to an insect.
-
Insect Rearing: A population of the target insect (e.g., Spodoptera frugiperda larvae) is reared under controlled laboratory conditions.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., acetone) to create a series of known concentrations.
-
Application: A precise volume (e.g., 1 microliter) of each concentration is applied directly to the dorsal thorax of individual insects. A control group is treated with the solvent only.
-
Observation: The treated insects are maintained under controlled conditions with access to food. Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LD₅₀ value.
Conclusion
Both this compound (as a representative of the nitenpyram subclass) and imidacloprid are potent insecticidal compounds that function by targeting the insect nicotinic acetylcholine receptor. Their primary mechanism involves irreversible binding to the nAChR, leading to overstimulation of the nervous system, paralysis, and death.
While both compounds share a common target, subtle structural differences among neonicotinoids can lead to variations in binding affinity, mode of interaction with the receptor (competitive vs. non-competitive), and overall insecticidal spectrum and potency. Imidacloprid is a well-established, broad-spectrum insecticide, whereas related compounds may offer different selectivity profiles. Further direct comparative studies are necessary to fully elucidate the specific bioactivity differences between this compound and imidacloprid.
References
- 1. Imidacloprid - Wikipedia [en.wikipedia.org]
- 2. This compound [myskinrecipes.com]
- 3. Imidacloprid General Fact Sheet [npic.orst.edu]
- 4. Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 6. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 7. clearsynth.com [clearsynth.com]
- 8. enao.lookchem.com [enao.lookchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mapping the elusive neonicotinoid binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of N-((6-Chloropyridin-3-yl)methyl)ethanamine Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of N-((6-Chloropyridin-3-yl)methyl)ethanamine, a key intermediate in the synthesis of pharmaceuticals and neonicotinoid insecticides. Ensuring the purity of this compound is critical for the safety, efficacy, and reproducibility of downstream applications. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in the selection of the most suitable analytical approach for quality control and research purposes.
Introduction
This compound (CAS No. 120739-77-7) is a substituted pyridine derivative. Impurities in this compound samples can arise from starting materials, byproducts of the synthesis process, or degradation products. A thorough purity assessment is therefore essential to identify and quantify any contaminants. The choice of analytical technique depends on the nature of the expected impurities, the required sensitivity, and the specific goals of the analysis.
Potential Impurities
During the synthesis of this compound, several impurities can be generated. A common synthetic route involves the reaction of 6-chloro-3-(chloromethyl)pyridine with ethylamine. Potential impurities may include unreacted starting materials, over-alkylated byproducts, and positional isomers. One notable potential impurity is N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine.[1][2]
Comparative Analysis of Purity Assessment Techniques
The most common and effective techniques for the purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis.
Table 1: Comparison of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification. | Provides structural information and quantification based on nuclear spin properties in a magnetic field. |
| Primary Use | Quantification of the main compound and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Structural elucidation, identification, and quantification of the main compound and impurities. |
| Sample Type | Non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. | Soluble compounds. |
| Selectivity | High | Very High | High |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Quantification | Relative (Area %) or Absolute (with standard) | Relative (Area %) or Absolute (with standard) | Absolute (qNMR) or Relative |
| Strengths | Robust, reproducible, widely available. | Excellent for impurity identification. | Provides detailed structural information, non-destructive. |
| Limitations | Requires reference standards for impurity identification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity analysis and quantification of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., a gradient from 20% to 80% Acetonitrile) with 0.1% formic acid.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 265 nm
-
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram. For quantitative analysis, use the calibration curve generated from the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities that may not be detected by HPLC.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
Procedure:
-
Sample Preparation: Dissolve the sample in dichloromethane to a final concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ion source temperature: 230 °C
-
Mass range: m/z 40-450
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify by comparing the peak area of each impurity to the peak area of the main compound or an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and highly accurate method for determining the absolute purity of a sample without the need for a specific reference standard for the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a long relaxation delay (e.g., 5 times the longest T1) to allow for complete magnetization recovery.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
Data Presentation
The following tables present hypothetical data from the analysis of three different batches of this compound to illustrate the comparison of the analytical techniques.
Table 2: HPLC Purity Analysis Results
| Batch ID | Main Peak Area (%) | Impurity 1 Area (%) (Unreacted Starting Material) | Impurity 2 Area (%) (N,N-Bis...ethanamine) | Other Impurities Area (%) |
| Batch A | 99.52 | 0.15 | 0.28 | 0.05 |
| Batch B | 98.78 | 0.45 | 0.65 | 0.12 |
| Batch C | 99.89 | 0.05 | 0.04 | 0.02 |
Table 3: GC-MS Impurity Profile
| Batch ID | Volatile Impurity A (%) | Volatile Impurity B (%) | Total Volatile Impurities (%) |
| Batch A | 0.03 | Not Detected | 0.03 |
| Batch B | 0.10 | 0.05 | 0.15 |
| Batch C | Not Detected | Not Detected | 0.00 |
Table 4: qNMR Purity Assessment
| Batch ID | Absolute Purity (%) |
| Batch A | 99.45 |
| Batch B | 98.65 |
| Batch C | 99.85 |
Visualizations
The following diagrams illustrate the experimental workflows for the purity assessment of this compound.
Caption: HPLC workflow for purity analysis.
Caption: GC-MS workflow for impurity identification.
Caption: Potential synthesis pathway and impurity formation.
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. HPLC is a robust method for routine quality control and quantification of the main component and non-volatile impurities. GC-MS is invaluable for the identification and quantification of volatile impurities that might be missed by HPLC. For the highest accuracy in determining absolute purity, qNMR is the method of choice. The selection of the most appropriate technique or combination of techniques will depend on the specific requirements of the analysis, including regulatory guidelines and the intended use of the material.
References
A Comparative Guide to N-((6-Chloropyridin-3-yl)methyl)ethanamine Reference Standards
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the quality and reliability of reference standards are paramount. This guide provides a comparative overview of commercially available N-((6-Chloropyridin-3-yl)methyl)ethanamine (CAS No. 120739-77-7) reference standards, offering insights into their specifications, potential alternatives, and essential analytical protocols for verification.
This compound is a critical chemical intermediate, notably recognized in the synthesis of neonicotinoid insecticides. The purity and characterization of its reference standard are crucial for accurate quantification, impurity profiling, and regulatory compliance.
Comparison of Supplier Specifications
Sourcing a high-quality reference standard is the first step in ensuring reliable experimental outcomes. The following table summarizes the publicly available data from various suppliers of this compound. Researchers are encouraged to request a Certificate of Analysis (CoA) for detailed batch-specific information.
| Supplier/Manufacturer | Product Code | CAS Number | Molecular Formula | Molecular Weight | Stated Purity | Storage Condition | Documents Available |
| Clearsynth | CS-BL-00161 | 120739-77-7 | C₈H₁₁ClN₂ | 170.64 | Not Specified | Refer to MSDS | CoA, MSDS, TSE/BSE Statement[1] |
| ENAO Chemical Co., Ltd | Not Specified | 120739-77-7 | C₈H₁₁ClN₂ | Not Specified | 95+% | 2-8°C[2] | Not Specified |
| Pharmaffiliates | PA PST 019713 | 120739-77-7 | C₈H₁₁ClN₂ | 170.64 | High Purity | Not Specified | Not Specified[3] |
| MySkinRecipes | Not Specified | 120739-77-7 | C₈H₁₁ClN₂ | 170.6393 | >95% | Room temperature[4] | Not Specified |
Potential Alternatives and Related Compounds
In certain research contexts, it may be relevant to consider structurally related compounds or metabolites. These can be used as analytical standards for impurity tracking or metabolic studies.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Relation |
| N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine | 2514962-80-0 | C₁₄H₁₅Cl₂N₃ | 296.2 | Potential impurity or derivative[5][6] |
| N-[(6-Chloropyridin-3-yl)methyl]methylamine | 120739-62-0 | C₇H₉ClN₂ | 156.61 | Metabolite of Acetamiprid[7][8] |
| (R)-1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride | 1391444-87-3 | C₇H₁₀Cl₂N₂ | 193.07 | Structurally related amine[9] |
| 2-(((6-Chloropyridin-3-yl)methyl)thio)ethanamine | 1094650-98-2 | C₈H₁₁ClN₂S | 202.70 | Thioether analogue[10] |
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the selection and use of this compound reference standards.
Caption: Workflow for selecting a chemical reference standard.
Caption: Experimental workflow for reference standard verification.
Experimental Protocols
Detailed and consistent experimental protocols are essential for the accurate assessment of a reference standard's quality. The following are standard methodologies for purity and identity confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to determine the purity of the this compound reference standard by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the reference standard in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 100 µg/mL solution.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Mass Spectrometry (MS) for Identity Confirmation
This protocol confirms the molecular weight of the compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Sample Introduction: Direct infusion of the prepared sample solution (10 µg/mL in Methanol) at a flow rate of 5-10 µL/min.
-
Mass Analysis: Scan over a mass-to-charge (m/z) range of 50-300 amu.
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 171.6.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR provides detailed information about the molecular structure, confirming the identity and integrity of the compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing Tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. The resulting spectrum should be consistent with the known structure of this compound.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum to confirm the carbon framework of the molecule.
By utilizing this guide, researchers can make informed decisions when sourcing this compound reference standards and implement robust analytical procedures to verify their quality, ensuring the integrity and reproducibility of their scientific work.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound, CasNo.120739-77-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound [myskinrecipes.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine | C14H15Cl2N3 | CID 139627046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. nbinno.com [nbinno.com]
- 9. chemscene.com [chemscene.com]
- 10. 1094650-98-2|2-(((6-Chloropyridin-3-yl)methyl)thio)ethanamine|BLD Pharm [bldpharm.com]
Cross-Validation of Analytical Methods for N-((6-Chloropyridin-3-yl)methyl)ethanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of three common analytical methods for the quantitative determination of N-((6-Chloropyridin-3-yl)methyl)ethanamine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The objective is to provide a comprehensive resource for selecting the most appropriate method based on specific analytical requirements, such as sensitivity, selectivity, and sample matrix complexity. The performance characteristics are based on established principles and data from analogous compounds.
Comparative Analysis of Analytical Methods
The selection of an analytical method is a critical decision in the drug development process, impacting data quality and regulatory compliance. This section provides a summary of the performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound.
Data Presentation
The following tables summarize the typical quantitative performance data for each analytical method. These values are representative and may vary based on specific instrumentation and experimental conditions.
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Acceptance Criteria |
| Range (µg/mL) | 0.5 - 100 | 0.001 - 10 | 0.01 - 20 | Relevant to the intended assay |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 |
| Y-intercept | Minimal, close to zero | Minimal, close to zero | Minimal, close to zero | Should be statistically insignificant |
| Slope | Consistent | Consistent | Consistent | Indicates method sensitivity |
Table 2: Accuracy (Recovery)
| Concentration (µg/mL) | HPLC-UV (% Recovery) | LC-MS/MS (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| Low QC | 98.5 - 101.2 | 99.1 - 100.8 | 97.5 - 102.0 | 98.0 - 102.0% |
| Mid QC | 99.0 - 100.5 | 99.5 - 100.3 | 98.0 - 101.5 | 98.0 - 102.0% |
| High QC | 98.8 - 101.0 | 99.2 - 100.6 | 97.8 - 101.8 | 98.0 - 102.0% |
Table 3: Precision (%RSD)
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Acceptance Criteria |
| Intra-day Precision | ≤ 2.0% | ≤ 1.5% | ≤ 3.0% | ≤ 5.0% |
| Inter-day Precision | ≤ 3.0% | ≤ 2.5% | ≤ 4.0% | ≤ 5.0% |
Table 4: Limits of Detection and Quantitation
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.0003 | 0.003 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.5 | 0.001 | 0.01 |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific laboratory conditions.
Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) in an isocratic or gradient elution. For example, an isocratic elution with 70:30 (v/v) A:B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion. For example, a hypothetical transition could be m/z 171.1 -> 126.1.
-
Sample Preparation: Similar to HPLC-UV, with further dilution to accommodate the higher sensitivity of the instrument. Use of an internal standard is recommended.
Method C: Gas Chromatography with Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: A low-bleed capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300 or use selected ion monitoring (SIM) for target ions.
-
Sample Preparation: The sample may require derivatization to improve volatility and chromatographic peak shape. A common derivatizing agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatized sample is then dissolved in a suitable solvent like hexane or ethyl acetate.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the cross-validation of analytical methods.
Caption: Workflow for Analytical Method Validation and Cross-Validation.
A Comparative Guide to the Kinetic Studies of N-((6-Chloropyridin-3-yl)methyl)ethanamine and Related Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic properties of N-((6-chloropyridin-3-yl)methyl)ethanamine and its structurally related analogs, primarily focusing on their interactions with nicotinic acetylcholine receptors (nAChRs). Due to the limited publicly available kinetic data for this compound, this guide utilizes data from closely related neonicotinoid insecticides, such as Acetamiprid, to provide a comprehensive comparison with other nAChR agonists.
Introduction
This compound serves as a key intermediate in the synthesis of neonicotinoid insecticides. These compounds exert their insecticidal effects by acting as agonists at nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the insect central nervous system. Understanding the kinetic profile of these molecules is paramount for developing more selective and effective insecticides and for assessing their potential off-target effects in non-target organisms, including mammals. This guide summarizes key kinetic parameters, details relevant experimental protocols, and visualizes the underlying signaling pathways to aid researchers in this field.
Data Presentation: Comparative Kinetic Data of nAChR Agonists
The following tables summarize the kinetic and potency data for various nAChR agonists, including the neonicotinoid Acetamiprid, a close structural analog of this compound, and other classical nAChR agonists. This allows for a direct comparison of their interaction with different nAChR subtypes.
Table 1: Binding Affinities (Ki) of nAChR Ligands
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Source |
| (S)-AK3 | human α3β4 | [3H]epibatidine | 3.18 | [1] |
| (S)-QND8 | human α3β4 | [3H]epibatidine | 2.48 | [1] |
| (S)-T2 | human α3β4 | [3H]epibatidine | 2.25 | [1] |
| Nicotine | human α4β2 | [3H]cytisine | 5.9 | [2] |
| Carbachol | human α4β2 | [3H]cytisine | 370 | [2] |
| Triflumezopyrim | Aphid membranes | [3H]imidacloprid | 43 | [3] |
Table 2: Potency (EC50) of nAChR Agonists
| Compound | Receptor Subtype | Experimental System | EC50 (µM) | Source |
| Acetamiprid | rat α7 | Xenopus oocytes | 730 | [4] |
| Clothianidin | rat α7 | Xenopus oocytes | 740 | [4] |
| Acetylcholine | rat α7 | Xenopus oocytes | 160 | [4] |
| Acetylcholine | human α4β2 | HEK 293 cells | 3 | [5] |
| (-)-Nicotine | human α4β2 | HEK 293 cells | 1.6 | [5] |
| (-)-Cytisine | human α4β2 | HEK 293 cells | 11.6 | [5] |
| ABT-418 | human α4β2 | HEK 293 cells | 13.9 | [5] |
| Imidacloprid | Dmα2/chickβ2 | Xenopus oocytes | 1 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of kinetic parameters. Below are protocols for key experiments used to characterize the interaction of ligands with nAChRs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from the nAChR by a non-labeled test compound (e.g., this compound or its analogs).
Materials:
-
Membrane preparations from cells expressing the nAChR subtype of interest (e.g., HEK293 cells) or from brain tissue.[7]
-
Radioligand with high affinity for the target receptor (e.g., [³H]epibatidine, [³H]cytisine).[7][8]
-
Unlabeled competitor (e.g., nicotine for non-specific binding).[9]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[9]
-
Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).[9]
-
96-well plates.
-
Filter mats (e.g., GF/C filters pre-soaked in polyethyleneimine).[10]
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in assay buffer. Determine the protein concentration.[10]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.[9]
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM nicotine).[7]
-
Competition: Membrane preparation, radioligand, and serial dilutions of the test compound.[9]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]
-
Filtration: Rapidly filter the contents of each well through the filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[10]
-
Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[10]
Patch-Clamp Electrophysiology
This technique allows for the functional characterization of ligand-receptor interactions by measuring ion flow through the nAChR channel.
Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist or antagonist at a specific nAChR subtype.
Materials:
-
Cells expressing the nAChR subtype of interest cultured on coverslips.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.[11]
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.[11]
-
Agonist stock solution (e.g., Acetylcholine).
-
Test compound stock solution.
-
Patch-clamp amplifier and data acquisition system.
-
Inverted microscope.
-
Micromanipulator and perfusion system.
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.[11]
-
Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.[11]
-
Whole-Cell Recording:
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).[11]
-
-
Compound Application:
-
Record baseline current.
-
Rapidly apply the agonist or test compound at various concentrations using a perfusion system.[11]
-
Wash out the compound with external solution to allow the current to return to baseline.
-
-
Data Analysis:
-
Measure the peak amplitude of the current evoked by each concentration of the test compound.
-
Plot the normalized current response against the log concentration of the compound to generate a dose-response curve.
-
Fit the curve with the Hill equation to determine the EC50 and Hill coefficient.
-
Mandatory Visualization
Signaling Pathways of Nicotinic Acetylcholine Receptors
The activation of nAChRs by agonists like this compound and its analogs initiates a cascade of intracellular signaling events. The primary event is the influx of cations, which leads to membrane depolarization and subsequent activation of voltage-gated ion channels and various downstream signaling pathways.
Caption: Simplified signaling pathway upon nAChR activation.
Experimental Workflow for Kinetic Analysis
A typical workflow for the kinetic characterization of a novel nAChR ligand involves a combination of in silico, in vitro, and functional assays.
Caption: Workflow for kinetic characterization of nAChR ligands.
This guide serves as a foundational resource for researchers investigating the kinetic properties of this compound and related compounds. The provided data, protocols, and visualizations offer a framework for designing and interpreting experiments aimed at understanding the molecular interactions of these important ligands with their biological targets.
References
- 1. mdpi.com [mdpi.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neonicotinoid insecticides differently modulate acetycholine‐induced currents on mammalian α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Nicotinic Acetylcholine Receptor Binding Affinity of N-((6-Chloropyridin-3-yl)methyl)ethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of compounds derived from the intermediate N-((6-Chloropyridin-3-yl)methyl)ethanamine. This chemical serves as a crucial building block in the synthesis of several commercially significant neonicotinoid insecticides. Understanding the binding characteristics of the final products to their primary target, the nicotinic acetylcholine receptor (nAChR), is essential for the development of novel, more selective, and safer crop protection agents.
While direct, publicly available binding affinity data for this compound is limited, this guide focuses on the well-characterized binding profiles of its key derivatives, Imidacloprid and Acetamiprid. These compounds are potent agonists of insect nAChRs, and their selective toxicity is a cornerstone of their agricultural use.
Comparative Binding Affinities of this compound Derivatives
The following table summarizes the binding affinities (Ki) of Imidacloprid and Acetamiprid, two major neonicotinoids synthesized from this compound, for the Aplysia californica acetylcholine-binding protein (AChBP). AChBP is a soluble homolog of the extracellular ligand-binding domain of nAChRs and serves as a valuable model for studying these interactions. The data was obtained through competition assays with [3H]acetamiprid ([3H]ACE) and [3H]epibatidine ([3H]EPI).
| Compound | Radioligand | Ki (nM)[1] |
| Imidacloprid | [3H]ACE | 180 |
| [3H]EPI | 210 | |
| Acetamiprid | [3H]ACE | 2.0 |
| [3H]EPI | 2.1 |
Signaling Pathway and Experimental Workflow
The interaction of neonicotinoids with nAChRs triggers a cascade of events leading to the disruption of neurotransmission in insects. The following diagrams illustrate the signaling pathway and a typical experimental workflow for determining binding affinity.
Experimental Protocols
The determination of binding affinities for neonicotinoids to nAChRs is commonly performed using radioligand binding assays. Below are detailed protocols for competitive binding assays using [3H]-Imidacloprid and [3H]-Epibatidine.
Radioligand Binding Assay Protocol using [3H]-Imidacloprid
This protocol is adapted for the characterization of neonicotinoid binding sites in insect membrane preparations.
1. Materials and Reagents:
-
Biological Material: Insect heads (e.g., housefly, aphid) or cell lines expressing the target nAChR.
-
Radioligand: [3H]-Imidacloprid (Specific Activity: 20-40 Ci/mmol).
-
Non-specific Binding Competitor: A high concentration of a non-labeled neonicotinoid (e.g., 100 µM Imidacloprid) or nicotine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.
2. Membrane Preparation:
-
Homogenize insect heads in ice-cold assay buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
3. Binding Assay Procedure (Competition Assay):
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding) or varying concentrations of the test compound (this compound or its derivatives).
-
50 µL of [3H]-Imidacloprid at a final concentration near its Kd (e.g., 1-5 nM).
-
100 µL of the membrane preparation.
-
For non-specific binding, add 50 µL of the non-specific binding competitor instead of the test compound.
-
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Protocol using [3H]-Epibatidine
[3H]-Epibatidine is a high-affinity agonist for many nAChR subtypes and can be used to label these receptors in various tissue preparations.
1. Materials and Reagents:
-
Biological Material: Rat or mouse brain tissue, or cell lines expressing specific nAChR subtypes.
-
Radioligand: [3H]-Epibatidine (Specific Activity: 40-60 Ci/mmol).
-
Non-specific Binding Competitor: A high concentration of nicotine (e.g., 300 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethylenimine.
2. Membrane Preparation:
-
Follow the same procedure as described for the [3H]-Imidacloprid assay, using the appropriate tissue source.
3. Binding Assay Procedure (Competition Assay):
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer or varying concentrations of the test compound.
-
50 µL of [3H]-Epibatidine at a final concentration near its Kd (e.g., 0.1-0.5 nM).
-
100 µL of the membrane preparation.
-
For non-specific binding, add 50 µL of 300 µM nicotine.
-
-
Incubate the plate at room temperature for 4 hours.
-
Terminate the assay by rapid filtration through pre-soaked glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Follow the same data analysis procedure as described for the [3H]-Imidacloprid assay to determine IC50 and Ki values.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling N-((6-Chloropyridin-3-yl)methyl)ethanamine
Essential safety and logistical protocols for the handling and disposal of N-((6-Chloropyridin-3-yl)methyl)ethanamine are critical for ensuring a safe laboratory environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to minimize exposure and mitigate risks associated with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that could cause serious eye irritation or damage.[1][2][3] |
| Skin Protection | Gloves: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Nitrile gloves are often recommended for handling pyridine-based compounds for splash protection and should be changed immediately upon contamination.[1][4] For prolonged contact, gloves with longer breakthrough times should be selected. Lab Coat: A fully-buttoned, chemical-resistant lab coat. | Prevents skin contact, which may cause irritation or absorption of the chemical.[1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1][5] If a fume hood is not available or for large-scale operations, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3][6] | Minimizes the inhalation of vapors or aerosols, which may be harmful. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receipt and Storage
Upon receiving the compound, inspect the container for any damage or leaks. The compound should be stored at room temperature in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8] Chlorinated compounds should be stored separately from flammable solvents to prevent violent reactions.[8][9] All containers must be clearly labeled.[9]
Handling and Use
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1][5] Ensure that an eyewash station and safety shower are readily accessible.[2][3] Avoid the creation of dust or aerosols.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and prevent entry.[10] For minor spills, trained personnel wearing appropriate PPE can use an inert absorbent material, such as sand or earth, to contain the spill.[2] The absorbed material should then be placed in a sealed, labeled container for hazardous waste disposal.[6] For large spills, contact your institution's environmental health and safety department immediately.
Emergency Contact:
-
In case of skin contact, immediately wash the affected area with soap and plenty of water.[1]
-
If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][3]
-
If inhaled, move to fresh air.[1]
-
If ingested, seek immediate medical attention.[11]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[6]
Waste Segregation and Collection:
-
Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[6][12] The label must include the words "Hazardous Waste" and the chemical name.[6][12]
-
Keep chlorinated solvent waste separate from non-chlorinated solvent waste.[9]
-
Ensure the waste container is kept tightly closed except when adding waste.[12]
Professional Disposal:
-
Arrange for the collection of hazardous waste by a licensed chemical waste disposal company.[6] Provide them with a copy of the Safety Data Sheet.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. benchchem.com [benchchem.com]
- 7. This compound [myskinrecipes.com]
- 8. gre.ac.uk [gre.ac.uk]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 11. fishersci.ie [fishersci.ie]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
